2-Ethyl-5-methylpyrazine
Description
This compound, 9ci, 8ci, also known as 2, 5-methylethylpyrazine or fema 3154, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. This compound, 9ci, 8ci is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, this compound, 9ci, 8CI is primarily located in the cytoplasm. This compound, 9ci, 8ci is a sweet, bean, and coffee tasting compound that can be found in a number of food items such as nuts, cocoa and cocoa products, potato, and coffee and coffee products. This makes this compound, 9ci, 8CI a potential biomarker for the consumption of these food products.
Properties
IUPAC Name |
2-ethyl-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCFJIKRGXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065422 | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.970 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13360-64-0, 36731-41-6 | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5(or6)-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazine, 2-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
2-Ethyl-5-methylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-Ethyl-5-methylpyrazine
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry.
Core Chemical Properties and Structure
This compound is a heterocyclic organic compound and a member of the pyrazine (B50134) class.[1] It is a colorless to slightly yellow liquid known for its nutty, roasted, and grassy odor.[1][2] This compound is a significant flavor component found in various foods such as tea, soybean paste, chocolate, and sesame seed oil, often formed as a product of the Maillard reaction.[1][2]
Structural Identifiers
The structure of this compound is defined by a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at position 5.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| SMILES | CCC1=NC=C(N=C1)C[1] |
| InChI | InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3[1] |
| InChIKey | OXCKCFJIKRGXMM-UHFFFAOYSA-N[1] |
| CAS Number | 13360-64-0[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂[1] |
| Molecular Weight | 122.17 g/mol [1] |
| Density | 0.960-0.970 g/cm³[1] |
| Boiling Point | 57.0 °C @ 10.00 mm Hg[4] |
| Flash Point | 58.89 °C[4] |
| Refractive Index | 1.491-1.501[1] |
| Solubility | Soluble in water and organic solvents.[1][5] |
| logP (o/w) | 2.340[4] |
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the pyrazine ring with its ethyl and methyl substituents.
Caption: 2D Structure of this compound
Experimental Protocols
The analysis of this compound, particularly in complex matrices like food and beverages, often involves chromatographic techniques to ensure accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust method for the identification of volatile and semi-volatile compounds such as this compound.[6]
Methodology:
-
Sample Preparation: Samples containing this compound are typically prepared using solvent extraction or solid-phase microextraction (SPME) to isolate the volatile components.
-
Gas Chromatography: The extracted sample is injected into a GC system equipped with a capillary column (e.g., DB-WAX or HP-5ms).[6] The oven temperature is programmed to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.[6][7]
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization).[8] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.[6]
High-Performance Liquid Chromatography (HPLC) Separation
For the separation of this compound from its isomers, such as 2-Ethyl-6-methylpyrazine, reversed-phase HPLC can be employed.[6]
Methodology:
-
Instrumentation: An HPLC system equipped with a suitable column, such as a Chiralpak AD-H, and a UV detector is used.[6]
-
Mobile Phase: A mobile phase consisting of a mixture of solvents like cyclohexane (B81311) and isopropanol (B130326) or hexane (B92381) and isopropanol is used in an isocratic mode.[6] The specific ratio of the solvents is optimized to achieve the best separation.[6]
-
Detection: The effluent from the column is monitored at a specific wavelength, for instance, 278 nm, to detect the eluting compounds.[6]
-
Fraction Collection: Fractions corresponding to the separated isomers can be collected for further analysis, such as by NMR or GC-MS, to confirm their identity.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.
Caption: GC-MS Workflow for this compound
References
- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13360-64-0 [chemicalbook.com]
- 3. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 4. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 5. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]
- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 8. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
An In-depth Guide to the Natural Occurrence of 2-Ethyl-5-methylpyrazine in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-5-methylpyrazine is a pivotal nitrogen-containing heterocyclic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas of many thermally processed foods. As a member of the pyrazine (B50134) family, it is naturally formed, primarily through the Maillard reaction between amino acids and reducing sugars during cooking, baking, and roasting. Its presence and concentration are critical indicators of flavor profile and quality in products such as coffee, cocoa, baked goods, and nuts. This technical guide provides a comprehensive overview of the formation pathways, natural occurrence, and quantitative analysis of this compound in various food matrices. Detailed experimental protocols for its extraction and quantification are presented, alongside visualizations of its formation and analytical workflows, to support advanced research and development in food science and flavor chemistry.
Formation Pathways
The generation of this compound in food is predominantly a result of heat-induced chemical reactions. Understanding these pathways is crucial for controlling and optimizing flavor development in food processing.
Maillard Reaction and Strecker Degradation
The most significant route for the formation of this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.
The key steps leading to pyrazine formation are:
-
Initial Reaction: A reducing sugar (e.g., glucose, fructose) reacts with an amino acid (e.g., alanine, glycine) to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns product.
-
Intermediate Formation: These products undergo further degradation through various pathways. The Strecker degradation of amino acids in the presence of dicarbonyl compounds is a critical step, producing Strecker aldehydes and α-aminoketones.
-
Condensation: Two α-aminoketone molecules, key precursors to pyrazines, condense to form an unstable dihydropyrazine (B8608421) intermediate.
-
Oxidation: The dihydropyrazine intermediate is subsequently oxidized to form a stable, aromatic alkylpyrazine, such as this compound. The specific alkyl substituents on the pyrazine ring are determined by the precursor amino acids and sugars involved in the reaction.
// Nodes Reactants [label="Reducing Sugars\n(e.g., Glucose)\n+\nAmino Acids\n(e.g., Alanine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amadori [label="Amadori Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyls [label="α-Dicarbonyls", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoketones [label="α-Aminoketones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Amadori [label=" Maillard Reaction ", color="#5F6368"]; Amadori -> Dicarbonyls [label=" Degradation ", color="#5F6368"]; Dicarbonyls -> Aminoketones [label=" Strecker Degradation\n(+ Amino Acid) ", color="#EA4335"]; Aminoketones -> Dihydropyrazine [label=" Condensation (x2) ", color="#EA4335"]; Dihydropyrazine -> Pyrazine [label=" Oxidation ", color="#EA4335"]; } caption: "Simplified Maillard reaction pathway for pyrazine formation."
Microbial Formation
While less common for this compound specifically, microbial metabolism is a known pathway for the formation of other alkylpyrazines, particularly in fermented foods. Certain bacteria, such as Bacillus subtilis, can produce pyrazines like 2,5-dimethylpyrazine (B89654) from amino acid precursors like L-threonine. This process involves enzymatic conversion of the amino acid into intermediates like aminoacetone, which can then self-condense to form dihydropyrazines and subsequently oxidize into pyrazines. This pathway highlights a potential, though less documented, route for pyrazine formation in specific fermented food matrices.
// Nodes Substrate [label="L-Threonine\n(Amino Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Aminoacetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dimethyldihydropyrazine", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2,5-Dimethylpyrazine\n(Example Alkylpyrazine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="B. subtilis enzymes", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Substrate -> Intermediate [label=" Enzymatic\nConversion ", color="#5F6368"]; Intermediate -> Dihydropyrazine [label=" Self-Condensation (x2) ", color="#EA4335"]; Dihydropyrazine -> Product [label=" Oxidation ", color="#EA4335"]; Enzyme -> Substrate [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Representative microbial pathway for alkylpyrazine synthesis."
Natural Occurrence and Quantitative Data
This compound has been identified in a wide array of thermally processed foods. Its concentration varies significantly depending on the food matrix, processing conditions (temperature and time), and the availability of precursors.
| Food Item | Concentration Range | Analytical Method | Reference(s) |
| Roasted Coffee | Typically 0.09 - 0.16% of total volatiles. Part of a total alkylpyrazine content of 82.1 - 211.6 mg/kg. | SIDA-GC-MS | [1][2][3] |
| Wheat Bread Crust | Detected, but often less abundant than other pyrazines like 2,3-diethyl-5-methylpyrazine (B150936) (1.1 - 3.1 µg/kg). | AEDA, GC-O | [4][5] |
| Roasted Peanuts | Identified as a key volatile component. | SFE-GC-MS | [6][7] |
| Cocoa Liquor | Present; concentration increases with higher pH during alkalization, which promotes the Maillard reaction. | SIFT-MS | [8][9] |
| Perilla Seed Oil | Detected; LOD reported as low as 0.07 ng/g for some pyrazines in this matrix. | HS-SPME-GC-MS² |
Experimental Protocols for Analysis
The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The most widely adopted technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), often utilizing a Stable Isotope Dilution Assay (SIDA) for maximum accuracy.
General Analytical Workflow
The analysis follows a multi-step process from sample preparation to final quantification.
// Nodes A [label="1. Sample Preparation\n(Homogenization/Weighing)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Internal Standard Spiking\n(e.g., Deuterated Pyrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. HS-SPME Extraction\n(Equilibration and Adsorption)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. GC-MS Analysis\n(Thermal Desorption, Separation, Detection)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Data Processing\n(Peak Integration, Ratio Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Quantification\n(Calculation via Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#EA4335"]; B -> C [color="#EA4335"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; } caption: "Standard analytical workflow for pyrazine quantification."
Detailed HS-SPME-GC-MS Protocol
This protocol provides a standard methodology for the analysis of this compound in a solid food matrix like ground coffee.
1. Materials and Reagents:
-
Homogenized food sample (e.g., ground roasted coffee)
-
20 mL headspace vials with PTFE/silicone septa
-
Deuterated internal standard (e.g., this compound-d7) solution
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or autosampler with agitation and temperature control
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
2. Sample Preparation and Extraction:
-
Weighing: Accurately weigh 2.0–5.0 g of the homogenized sample into a 20 mL headspace vial.
-
Spiking: Add a precise volume of the deuterated internal standard solution directly onto the sample. This is critical for SIDA, as it corrects for matrix effects and variations in extraction efficiency and instrument response.
-
Sealing: Immediately seal the vial with the septum cap.
-
Equilibration: Place the vial in the heating module. Incubate the sample at a controlled temperature (typically 60–80°C) for a set period (e.g., 15–30 minutes) with constant agitation. This allows volatile compounds to partition from the sample into the headspace.
-
Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 20–40 minutes) at the same temperature to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the hot GC injection port (typically set at 250°C). Desorb the analytes from the fiber for 2–5 minutes in splitless mode to ensure complete transfer to the GC column.
-
Chromatographic Separation:
-
Carrier Gas: Helium at a constant flow rate of 1.0–1.2 mL/min.
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program is to start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized for the specific analytes and matrix.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Temperatures: Set the ion source to ~230°C and the transfer line to ~280°C.
-
Acquisition Mode: For identification, acquire data in full scan mode (e.g., m/z 35–350). For precise quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least one quantifier and one or two qualifier ions for both the native analyte and the deuterated internal standard.
-
4. Data Processing and Quantification:
-
Integrate the peak areas of the quantifier ions for both this compound and its deuterated internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Generate a calibration curve by analyzing standards of known concentrations and plotting the area ratio against the concentration ratio.
-
Determine the concentration of this compound in the sample by applying its area ratio to the calibration curve equation.
Conclusion
This compound is a fundamental component of the aroma profile in many staple foods, directly resulting from thermal processing via the Maillard reaction. Its characteristic nutty and roasted notes are highly desirable, making its formation and concentration a key focus for quality control and product development. The analytical workflows detailed in this guide, particularly HS-SPME-GC-MS with stable isotope dilution, provide the robust and sensitive means necessary for its accurate quantification. A thorough understanding of its formation pathways and analytical methodologies empowers researchers and industry professionals to precisely manipulate and control flavor profiles, leading to the development of superior food products.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-5-methylpyrazine, a key aroma compound found in a variety of food products and a valuable building block in medicinal chemistry. This document details established methodologies, including reaction conditions, and presents quantitative data to facilitate comparison and replication.
Introduction
This compound is a heterocyclic aromatic compound known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of numerous cooked and fermented foods, including coffee, roasted nuts, and baked goods. Beyond its role in the flavor and fragrance industry, its substituted pyrazine (B50134) core is of interest to medicinal chemists for the development of novel therapeutic agents. This guide explores the principal synthetic routes to this compound, providing detailed experimental protocols and comparative data for researchers in academia and industry.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through three distinct chemical strategies:
-
Alkylation of 2,5-Dimethylpyrazine (B89654): This direct approach involves the introduction of an ethyl group onto the pyrazine ring of 2,5-dimethylpyrazine.
-
Minisci-Type Radical Ethylation: A free-radical substitution reaction where an ethyl radical is added to a pyrazine precursor.
-
Cyclocondensation of α-Dicarbonyl and Vicinal Diamine: A classical method for constructing the pyrazine ring from acyclic precursors.
Pathway 1: Alkylation of 2,5-Dimethylpyrazine
This pathway is a straightforward method for the synthesis of this compound. The reaction typically involves the deprotonation of a methyl group on the 2,5-dimethylpyrazine ring followed by quenching with an ethylating agent. Organolithium reagents are commonly employed for the deprotonation step.
Experimental Protocol: Alkylation with Ethyllithium (B1215237)
Materials:
-
2,5-Dimethylpyrazine
-
Ethyllithium (in a suitable solvent like cyclohexane/ethylbenzene)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard glassware for anhydrous reactions (e.g., Schlenk line)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of 2,5-dimethylpyrazine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to a low temperature, typically between -70°C and -50°C, using a dry ice/acetone bath.
-
A solution of ethyllithium is added dropwise to the stirred pyrazine solution over a period of 30-60 minutes, maintaining the low temperature. The reaction mixture typically develops a deep color, indicating the formation of the lithiated intermediate.
-
After the addition is complete, the reaction is allowed to stir at the low temperature for an additional 1-2 hours.
-
The reaction is then slowly warmed to room temperature and stirred for a further 12-24 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethylpyrazine | U.S. Patent 3,923,803 A |
| Reagent | Ethyllithium | U.S. Patent 3,923,803 A |
| Solvent | Diethyl ether | U.S. Patent 3,923,803 A |
| Reaction Temperature | -70°C to room temp. | U.S. Patent 3,923,803 A |
| Reaction Time | 13-26 hours | U.S. Patent 3,923,803 A |
| Yield | Not explicitly stated | U.S. Patent 3,923,803 A |
Note: While the patent describes the general procedure, a specific yield for this compound is not provided.
Logical Workflow
Pathway 2: Minisci-Type Radical Ethylation
The Minisci reaction offers a powerful method for the C-H functionalization of heteroaromatic compounds. In this context, an ethyl radical is generated in situ and adds to the protonated pyrazine ring. This approach can be particularly useful for substrates that are sensitive to strong bases. "Green" adaptations of this reaction aim to reduce the use of hazardous reagents.
Experimental Protocol: Green Minisci-Type Ethylation
Materials:
-
2-Methylpyrazine (or a suitable pyrazine precursor)
-
A source of ethyl radicals (e.g., a carboxylic acid precursor with a silver catalyst, or an alkyl peroxide)
-
An oxidizing agent (e.g., ammonium persulfate)
-
Sulfuric acid
-
Acetonitrile or another suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
2-Methylpyrazine is dissolved in a mixture of the chosen solvent and aqueous sulfuric acid in a round-bottom flask.
-
The ethyl radical precursor and the oxidizing agent are added to the solution.
-
The reaction mixture is heated to a specified temperature (e.g., 60-80°C) and stirred vigorously for several hours.
-
The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved through column chromatography or distillation.
Quantitative Data
| Parameter | Typical Value/Condition | Reference |
| Substrate | Pyrazine derivative | General Minisci Reaction |
| Radical Source | Carboxylic acid, peroxide | General Minisci Reaction |
| Oxidant | Ammonium persulfate | General Minisci Reaction |
| Catalyst | Silver nitrate (B79036) (optional) | General Minisci Reaction |
| Solvent | Acetonitrile/Water | General Minisci Reaction |
| Temperature | 60-100°C | General Minisci Reaction |
| Yield | Varies widely | General Minisci Reaction |
Signaling Pathway Diagram
Pathway 3: Cyclocondensation of α-Dicarbonyl and Vicinal Diamine
This classical and convergent approach involves the condensation of a vicinal diamine with an α-dicarbonyl compound to form the dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. For the synthesis of this compound, the required precursors are 1,2-propanediamine and 2,3-pentanedione.
Experimental Protocol: Cyclocondensation
Materials:
-
1,2-Propanediamine
-
2,3-Pentanedione
-
Ethanol (B145695) or Methanol
-
An oxidizing agent (e.g., air, or a mild chemical oxidant)
-
Sodium hydroxide (B78521) or another base (for pH adjustment)
-
Sodium sulfate (anhydrous)
Procedure:
-
1,2-Propanediamine is dissolved in a suitable solvent such as ethanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
2,3-Pentanedione is added dropwise to the cooled diamine solution with stirring. The reaction is often exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The pH may be adjusted to be slightly basic to facilitate the condensation.
-
The reaction mixture is then heated to reflux for a few hours to promote the cyclization and dehydration to the dihydropyrazine.
-
Oxidation of the dihydropyrazine to the aromatic pyrazine can be achieved by bubbling air through the refluxing solution or by the addition of a mild oxidizing agent.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or chromatography.
Quantitative Data
| Parameter | Typical Value/Condition | Reference |
| Diamine Precursor | 1,2-Propanediamine | General Pyrazine Synthesis |
| Dicarbonyl Precursor | 2,3-Pentanedione | General Pyrazine Synthesis |
| Solvent | Ethanol, Methanol | General Pyrazine Synthesis |
| Temperature | Room temp. to reflux | General Pyrazine Synthesis |
| Reaction Time | Several hours to overnight | General Pyrazine Synthesis |
| Yield | Moderate to good | General Pyrazine Synthesis |
Signaling Pathway Diagram
Conclusion
This guide has outlined the primary synthetic pathways to this compound, providing a foundation for its laboratory preparation. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product. While the alkylation of 2,5-dimethylpyrazine appears to be a common industrial approach, Minisci-type reactions and cyclocondensation offer viable and sometimes more flexible alternatives. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific research and development applications.
The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Ethyl-5-methylpyrazine in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a complex network of non-enzymatic browning reactions between amino acids and reducing sugars, is a cornerstone of flavor chemistry. This intricate process, occurring under thermal processing, gives rise to a vast array of heterocyclic compounds that define the desirable sensory characteristics of cooked foods. Among these, alkylpyrazines are of paramount importance, contributing the signature roasted, nutty, and toasted aromas. This technical guide provides an in-depth exploration of the formation of a specific and impactful pyrazine (B50134), 2-Ethyl-5-methylpyrazine, offering a detailed overview of its formation pathways, influencing factors, and the analytical methodologies for its study.
Core Concepts: From Precursors to Aroma
The formation of this compound is a multi-step process rooted in the later stages of the Maillard reaction. The fundamental building blocks are derived from the interaction of specific amino acids and reducing sugars. The reaction cascade involves the formation of key intermediates, primarily α-aminocarbonyls, which are generated through the Strecker degradation of amino acids in the presence of dicarbonyl compounds formed from sugar degradation.
The generally accepted mechanism for pyrazine formation involves the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine (B8608421) intermediate. This intermediate is then oxidized to the stable and aromatic pyrazine ring. The specific substituents on the pyrazine ring, in this case, an ethyl and a methyl group, are determined by the structure of the initial α-aminocarbonyl precursors.
For this compound, the precursors are understood to be an aminocarbonyl with a methyl side chain and another with an ethyl side chain. These are derived from the Strecker degradation of amino acids such as alanine (B10760859) (providing the methyl group) and α-aminobutyric acid or threonine (providing the ethyl group), in the presence of a dicarbonyl compound like glyoxal (B1671930) or methylglyoxal, which are themselves products of sugar degradation.
Quantitative Data on Formation
The yield of this compound is highly dependent on a multitude of factors, including the specific precursors, temperature, pH, and reaction time. The following tables summarize quantitative data from model system studies, providing insights into the impact of these variables.
| Precursors (Amino Acid + Sugar) | Temperature (°C) | Time (min) | pH | Yield of this compound (µg/g) | Reference |
| Alanine + Glucose | 180 | 7 | 5.6 | Present (qualitative) | [1] |
| Lysine + Glucose | 155 | 20 | Not Specified | Relative abundance noted | [2] |
| Dipeptide (Arg-Lys) + Glucose | 140 | 90 | 8.0 | 0.93 | [3] |
| Dipeptide (His-Lys) + Glucose | 140 | 90 | 8.0 | 0.08 | [3] |
Note: Quantitative data for this compound is often reported within a broader analysis of volatile compounds, and direct comparisons can be challenging due to variations in experimental conditions and analytical methods.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound in a model system and its subsequent analysis.
Maillard Reaction Model System
Objective: To generate this compound in a controlled laboratory setting.
Materials:
-
Amino acid(s) (e.g., L-Alanine, L-Threonine)
-
Reducing sugar (e.g., D-Glucose)
-
Phosphate (B84403) buffer (0.1 M, pH adjusted to desired level, e.g., 8.0)
-
Sealed reaction vials (e.g., headspace vials)
-
Heating block or oil bath
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of the desired amino acid and reducing sugar in the phosphate buffer. A typical concentration is 0.1 M for each reactant.
-
Reaction Mixture: In a sealed reaction vial, combine equal volumes of the amino acid and sugar solutions.
-
Heating: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 140°C) for a specified duration (e.g., 90 minutes).[3]
-
Cooling: After the heating period, immediately cool the vial in an ice bath to quench the reaction.
-
Internal Standard: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog) to the cooled reaction mixture.
Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract, identify, and quantify this compound from the model reaction mixture.
Materials and Equipment:
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
-
Headspace vials with septa
-
Heating and agitation unit for SPME
Procedure:
-
Sample Preparation: Place a known volume (e.g., 5 mL) of the cooled Maillard reaction mixture into a headspace vial.
-
Equilibration: Seal the vial and place it in the heating and agitation unit. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot injector port of the GC-MS, typically set at 250°C, to desorb the analytes onto the analytical column.[4]
-
GC Separation: Employ a suitable temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.[4] The carrier gas is typically Helium at a constant flow of 1.0 mL/min.[4]
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[4]
-
-
Identification and Quantification:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.
-
Quantification: Quantify the concentration of this compound by constructing a calibration curve using standards and the internal standard method.
-
Visualizing the Pathways and Processes
To better illustrate the core concepts and workflows, the following diagrams are provided in the DOT language for Graphviz.
References
The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-5-methylpyrazine is a volatile heterocyclic aromatic compound that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas of many fermented and heat-processed foods. Beyond its role in flavor chemistry, the pyrazine (B50134) scaffold is a valuable pharmacophore in drug discovery. The microbial biosynthesis of this compound presents a sustainable and "natural" alternative to chemical synthesis. This technical guide provides a comprehensive overview of the current understanding of the microbial biosynthesis of this compound, detailing the core metabolic pathways, precursor molecules, and key enzymatic players. This document synthesizes findings from studies on closely related alkylpyrazines to propose a cohesive biosynthetic pathway. Detailed experimental protocols for studying and quantifying this compound are provided, along with quantitative data from relevant microbial production systems. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the flavor profiles of a wide array of products, including coffee, cocoa, roasted nuts, and some fermented beverages. Among these, this compound is of particular interest due to its characteristic roasted and nutty aroma. The growing consumer demand for natural and clean-label ingredients has spurred research into the microbial production of flavor compounds. Microorganisms such as Bacillus subtilis and Corynebacterium glutamicum have been identified as producers of various alkylpyrazines.[1] This guide delves into the intricate biochemical pathways that microorganisms employ to synthesize this compound, providing a foundational resource for researchers in metabolic engineering, food science, and pharmaceutical development.
Core Biosynthetic Pathway
The biosynthesis of this compound in microorganisms is not as extensively characterized as that of its close analog, 2,5-dimethylpyrazine (B89654). However, based on the well-established pathways for other alkylpyrazines, a comprehensive biosynthetic route can be proposed. The formation of the pyrazine ring and its alkyl substituents is believed to occur through the condensation of α-aminocarbonyl intermediates.
Precursor Molecules
The primary precursors for the biosynthesis of this compound are derived from amino acid and carbohydrate metabolism:
-
L-Threonine: This amino acid is the fundamental building block for the pyrazine ring and the methyl group.
-
A C2-Carbonyl Compound (likely Acetaldehyde): The ethyl group is proposed to originate from a two-carbon carbonyl compound, with acetaldehyde (B116499) being the most probable candidate. This can also be derived from L-threonine under specific enzymatic conditions or from carbohydrate metabolism.
-
D-Glucose: While not a direct precursor to the pyrazine ring, glucose metabolism provides the necessary energy and can contribute to the pool of carbonyl compounds.[2]
Enzymatic and Non-Enzymatic Reactions
The biosynthesis of this compound is a chemoenzymatic process, involving both enzyme-catalyzed and spontaneous chemical reactions.
Step 1: Formation of Aminoacetone from L-Threonine
The initial step is the conversion of L-threonine to the key intermediate, aminoacetone. This is a two-step process:
-
Dehydrogenation of L-Threonine: The enzyme L-threonine-3-dehydrogenase (TDH) , an NAD+-dependent enzyme, catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate (AKB).[3]
-
Spontaneous Decarboxylation: The resulting AKB is an unstable intermediate that spontaneously decarboxylates to form aminoacetone .[3]
Step 2: Formation of the Ethyl Group Precursor
The origin of the ethyl group is a critical aspect of this compound biosynthesis. While not definitively proven for this specific pyrazine, a plausible mechanism has been proposed for the closely related 3-ethyl-2,5-dimethylpyrazine (B149181).[2] This mechanism involves the generation of acetaldehyde from L-threonine by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) , which exhibits a secondary threonine aldolase (B8822740) activity, particularly at low coenzyme A concentrations.[2]
Step 3: Condensation and Ring Formation
The final steps involve the condensation of the precursor molecules and the formation of the pyrazine ring. This is believed to be a non-enzymatic, pH-dependent process. The proposed mechanism involves the condensation of one molecule of aminoacetone with one molecule of an α-aminoketone derived from the C2 precursor (acetaldehyde) to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to this compound.
Proposed Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Alkylpyrazine Production
Direct quantitative data for the microbial production of this compound is scarce in the literature. However, data for related alkylpyrazines, particularly 2,5-dimethylpyrazine and tetramethylpyrazine, provide a valuable reference for expected yields and production titers.
| Microorganism | Alkylpyrazine | Precursors/Substrate | Production Titer | Reference |
| Bacillus subtilis 168 | 2,5-Dimethylpyrazine | L-Threonine | 0.44 mM | [4] |
| Bacillus subtilis 168 (KBL knockout) | 2,5-Dimethylpyrazine | L-Threonine | 2.82 mM | [4] |
| Corynebacterium glutamicum (engineered) | Tetramethylpyrazine | Glucose | ~0.8 g/L | [5] |
| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Wheat medium | 0.446 ± 0.052 mg/g | [6] |
| Bacillus subtilis BcP21 | 2,5-Dimethylpyrazine | Natto | 4.5 mg/L | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Cultivation of Microorganisms for Pyrazine Production
This protocol is adapted from studies on Bacillus subtilis.[7]
Materials:
-
Microorganism of interest (e.g., Bacillus subtilis)
-
Lysogeny Broth (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
Precursor solutions (e.g., sterile-filtered L-threonine, L-isoleucine)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Prepare and autoclave the LB medium.
-
Inoculate the sterile medium with a fresh overnight culture of the microorganism.
-
Add the precursor solutions to the desired final concentrations.
-
Incubate the culture at the optimal temperature and shaking speed for the specific microorganism (e.g., 37°C and 200 rpm for B. subtilis).
-
Collect samples at regular intervals for analysis of cell growth (OD600) and pyrazine concentration.
Caption: Workflow for microbial cultivation and pyrazine production.
Extraction and Quantification of this compound
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile compound analysis.[8]
Materials:
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC vials with septa
-
Heated magnetic stirrer or water bath
-
GC-MS system
-
Internal standard (e.g., 2,3-diethyl-5-methylpyrazine-d7)[8]
Procedure:
-
Sample Preparation: Place a known volume of the microbial culture supernatant into a GC vial. Add a known amount of the internal standard.
-
Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately inject it into the hot inlet of the GC-MS system for thermal desorption of the analytes.
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard using a calibration curve.
Caption: Analytical workflow for this compound.
Conclusion and Future Perspectives
The microbial biosynthesis of this compound is a complex process rooted in the metabolism of L-threonine and likely a C2 carbonyl precursor. While the core pathway is becoming clearer through studies of related alkylpyrazines, further research is needed to definitively elucidate the specific enzymes and intermediates involved in the formation of the ethyl group in various microorganisms. The role of other potential precursors, such as isoleucine, in microbial systems also warrants investigation. Metabolic engineering strategies, such as overexpressing key enzymes like L-threonine-3-dehydrogenase and engineering the pathways for C2 precursor supply, hold significant promise for enhancing the production of this valuable flavor compound. The development of robust and high-titer microbial cell factories for this compound will not only meet the growing demand for natural flavor ingredients but also provide valuable insights into the fundamental principles of microbial secondary metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Odor and flavor profile of 2-Ethyl-5-methylpyrazine
An In-depth Technical Guide to the Odor and Flavor Profile of 2-Ethyl-5-methylpyrazine
Introduction
This compound (CAS No. 13360-64-0) is a heterocyclic, nitrogen-containing volatile organic compound that plays a crucial role in the sensory profile of numerous thermally processed foods.[1] As a member of the pyrazine (B50134) class, it is renowned for its potent and characteristic aroma, which is primarily generated during the Maillard reaction between amino acids and reducing sugars.[1][2] This compound is a key flavoring agent and fragrance ingredient, valued for its ability to impart desirable nutty, roasted, and savory notes.[2][3] It is naturally found in a variety of products, including coffee, chocolate, baked goods, roasted nuts, and some savory snacks.[1][2][4] This technical guide provides a comprehensive overview of the odor and flavor profile of this compound, its formation pathways, and the detailed experimental protocols used for its sensory and instrumental analysis.
Sensory Profile: Odor and Flavor
The organoleptic properties of this compound are complex and highly sought after by flavorists. Its aroma is predominantly characterized by strong nutty and roasted notes.[3][4] Depending on its concentration and the food matrix, its profile can encompass a wide range of descriptors.
Primary Descriptors:
-
Nutty: A dominant characteristic, often compared to roasted peanuts or hazelnuts.[2][5]
-
Roasted: Reminiscent of roasted coffee beans, cocoa, and toasted barley.[5][6]
-
Earthy: A subtle, underlying earthy note is often present.[4]
Secondary and Tertiary Descriptors:
This versatile profile makes this compound an indispensable component for building and enhancing the flavor of a wide array of food products, from boosting the richness of coffee and chocolate to adding a satisfying toasted character to snacks and baked goods.[2]
Quantitative and Physicochemical Data
A summary of key identification numbers, regulatory status, and physical properties for this compound is provided below.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Methyl-5-ethylpyrazine; 5-Ethyl-2-methylpyrazine | [9][10] |
| CAS Number | 13360-64-0 | [1][10] |
| Molecular Formula | C₇H₁₀N₂ | [1][10] |
| Molecular Weight | 122.17 g/mol | [1] |
| FEMA Number | 3154 | [1][11] |
| JECFA Number | 770 | [1] |
| Regulatory Status | JECFA: No safety concern at current intake levels as a flavoring agent. | [1][11] |
| Appearance | Colorless to slightly yellow liquid | [1][5] |
| Odor | Nutty, roasted, grassy | [1][5] |
| Boiling Point | 57.0 °C @ 10.00 mm Hg | [5] |
| Flash Point | 58.89 °C (138.00 °F) | [5] |
| Solubility | Soluble in water and organic solvents | [1][5] |
Biochemical Formation Pathway
This compound is a well-known product of the Maillard reaction.[1] This complex series of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar with an amino compound (typically an amino acid) upon heating. The subsequent cascade of reactions, including Strecker degradation, leads to the formation of α-aminocarbonyl intermediates, which are the direct precursors to pyrazines. Two molecules of these intermediates condense to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable, aromatic pyrazine. Specific amino acids can influence the resulting pyrazine structure; for instance, lysine-containing reaction mixtures are known to produce this compound, while alanine (B10760859) can contribute the C2 element of the ethyl group.[12][13]
Caption: Simplified Maillard reaction pathway for this compound formation.
Experimental Protocols
The characterization of this compound's flavor profile relies on a combination of sensory evaluation and instrumental analysis.
Protocol 1: Descriptive Sensory Analysis
Objective: To qualitatively and quantitatively describe the sensory attributes of this compound using a trained human panel.
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and availability.
-
Conduct training sessions over several weeks.[14][15] Panelists are familiarized with a range of aroma standards relevant to pyrazines (e.g., nutty, roasted, coffee, cocoa, earthy).
-
Develop a standardized lexicon of sensory descriptors with reference standards for each attribute to ensure panelist calibration and consistency.[14]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or water).
-
Create a series of dilutions to be evaluated. For flavor analysis, the compound is incorporated into a simple, neutral food base (e.g., unsalted cracker dough, sugar water) at various concentrations. A control sample (blank base) must be included.
-
-
Evaluation Procedure:
-
Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and air circulation).
-
Samples are coded with random three-digit numbers to prevent bias.
-
Panelists evaluate the samples for aroma (orthonasal) and then flavor (retronasal), rating the intensity of each previously agreed-upon descriptor on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
-
Data Analysis:
-
Intensity ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between samples.
-
Results are often visualized using spider or radar plots to compare the sensory profiles of different concentrations.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific aroma-active compounds, including this compound, in a complex volatile mixture extracted from a food product.
Methodology:
-
Volatile Compound Extraction (HS-SPME):
-
Sample Preparation: Homogenize 2-5 g of the food sample (e.g., ground roasted coffee) and place it into a 20 mL headspace vial.[16] An internal standard may be added for subsequent quantification.
-
Extraction: The vial is sealed and heated (e.g., 80°C for 20 minutes) with agitation to allow volatile compounds to partition into the headspace.[16]
-
Adsorption: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[16]
-
-
GC-O System Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the GC column.[16]
-
Separation: The compounds are separated based on their volatility and affinity for the stationary phase of the capillary column (e.g., DB-WAXplus).[17]
-
Detection: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector), while the other portion is directed to a sniffing port.
-
Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived aroma.[18][19]
-
-
Data Analysis:
-
The data from the chemical detector (chromatogram) is aligned with the sensory data from the olfactometry assessment (aromagram).
-
This allows for the identification of the specific compound responsible for each aroma event. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of each odorant.[19]
-
Caption: Experimental workflow for the analysis of volatile flavor compounds.
Conclusion
This compound is a cornerstone flavor compound, providing essential nutty, roasted, and savory notes that define many of our most enjoyed foods. Its formation is intrinsically linked to thermal processing through the Maillard reaction, making it a key indicator of cooked flavor development. A thorough understanding of its sensory profile, achieved through rigorous descriptive analysis and advanced instrumental techniques like GC-O, is vital for food scientists and researchers. This knowledge enables the precise control and optimization of flavor in product development, ensuring the creation of appealing and high-quality consumer goods.
References
- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. coffee pyrazine, 13360-64-0 [thegoodscentscompany.com]
- 8. The Kovats Retention Index: this compound (C7H10N2) [pherobase.com]
- 9. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 10. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. datapdf.com [datapdf.com]
- 14. The Role of Sensory Evaluation and Taste Panels in Product Development - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 15. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. imreblank.ch [imreblank.ch]
2-Ethyl-5-methylpyrazine physical and chemical properties
An In-depth Technical Guide to 2-Ethyl-5-methylpyrazine: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and concepts.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family.[1][2] It is a significant contributor to the flavor and aroma profiles of a wide variety of baked, roasted, and cooked foods, including coffee, cocoa, peanuts, and bread.[3][4][5] In nature, it is primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.[3][6] This compound is characterized by its distinct nutty, roasted, and cocoa-like aroma.[2][5] Due to its sensory properties, it is widely used as a flavoring agent in the food industry.[1][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in various scientific and industrial contexts.
General and Identification Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-5-ethylpyrazine, 5-Ethyl-2-methylpyrazine | [1][7] |
| CAS Number | 13360-64-0 | [1][7] |
| Molecular Formula | C₇H₁₀N₂ | [1][7] |
| Molecular Weight | 122.1677 g/mol | [7] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Odor | Nutty, roasted, grassy, coffee-like | [1][2][3][8] |
| Odor Threshold | 16 to 100 ppb in water | [3][4] |
Physicochemical Data
| Property | Value | Source |
| Density | 0.960 - 0.970 g/cm³ | [1] |
| 0.964 g/cm³ at 25.00 °C | [8] | |
| 0.977 ± 0.06 g/cm³ (Predicted) | [4][9] | |
| Boiling Point | 170.83 °C at 760 mm Hg (Estimated) | [10] |
| 57.00 °C at 10.00 mm Hg | [8] | |
| Flash Point | 138.00 °F (58.89 °C) TCC | [8] |
| Solubility | Soluble in water and organic solvents (e.g., ethanol) | [1][2][8] |
| Refractive Index | 1.491 - 1.501 | [1] |
| 1.502 at 20.00 °C | [8] | |
| logP (o/w) | 2.340 | [8] |
| pKa | 1.94 ± 0.10 (Predicted) | [4][9] |
Chemical Profile
Stability and Reactivity: this compound possesses a degree of stability conferred by its aromatic pyrazine ring.[2] The conjugated π electron system of the ring delocalizes electron density, which reduces the molecule's overall energy and enhances its stability under normal conditions.[2] However, it can undergo chemical reactions under specific conditions. It may react with strong oxidizing agents, strong acids, or at high temperatures.[2][11] The alkyl side chains (ethyl and methyl groups) can also be susceptible to reactions such as oxidation.[2]
Safety and Hazards: This compound is classified as a flammable liquid and vapor.[1][12] It is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][12] Appropriate safety precautions, such as wearing protective gloves, clothing, and eye/face protection, should be observed during handling.[8][13] It should be stored in a well-ventilated place, kept cool, and away from heat, sparks, and open flames.[11][12][13]
Experimental Protocols
Accurate analysis of this compound is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for its characterization and quantification.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general methodology for the analysis of pyrazines in complex matrices.
Objective: To identify and quantify this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Rationale: HS-SPME is a solvent-free and sensitive technique for extracting volatile compounds like pyrazines from a sample matrix.[6]
-
Procedure:
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[16]
-
If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine derivative).[6]
-
Immediately seal the vial with a PTFE/silicone septum.[16]
-
Place the vial in a heating block or autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow analytes to partition into the headspace.[6][16]
-
Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.[6][16]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injection Port: Operate in splitless mode at a temperature of ~250°C for thermal desorption of analytes from the SPME fiber.[6][16]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
-
Column: A polar capillary column (e.g., DB-WAX) or a non-polar column (e.g., DB-1, ZB-5MS) can be used.[14][16]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized based on the specific column and sample matrix.[6]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: ~230°C.[6]
-
Transfer Line Temperature: ~280°C.[6]
-
Acquisition Mode: For identification, use full scan mode (e.g., m/z 35-350). For targeted quantification and improved sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.[6][16]
-
3. Data Analysis:
-
Identify this compound by comparing its mass spectrum with reference libraries (e.g., NIST) and by confirming its retention index (RI) against known standards.[14][16]
-
For quantification, integrate the peak area of a characteristic ion and compare it to a calibration curve generated from standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for obtaining ¹H and ¹³C NMR spectra for structural verification.
Objective: To confirm the molecular structure of this compound.
1. Sample Preparation:
-
Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer and Data Acquisition:
-
Instrument: A high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[17][18]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled carbon spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the ethyl and methyl groups to the pyrazine ring.[19]
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
-
Perform phase and baseline corrections on the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ¹H and ¹³C spectra to assign signals to the specific atoms in the molecule's structure.
Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the structure of this compound and its key properties.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Relationship between molecular structure and key properties.
References
- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]
- 3. This compound | 13360-64-0 [chemicalbook.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 8. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 9. This compound CAS#: 13360-64-0 [m.chemicalbook.com]
- 10. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 11. fishersci.com [fishersci.com]
- 12. synerzine.com [synerzine.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mobt3ath.com [mobt3ath.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Ethyl-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylpyrazine (CAS No. 13360-64-0), a key aroma and flavor compound found in a variety of foods and a significant molecule in chemical research.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual diagrams to facilitate its identification and characterization.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, all quantitative data are presented in structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.4 | Singlet | 1H | Pyrazine ring proton |
| ~8.2 - 8.3 | Singlet | 1H | Pyrazine ring proton |
| ~2.8 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~2.5 | Singlet | 3H | -CH₃ (Methyl group) |
| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~155 | C=N (adjacent to ethyl) |
| ~151 | C=N (adjacent to methyl) |
| ~143 | C-H (pyrazine ring) |
| ~142 | C-H (pyrazine ring) |
| ~28 | -CH₂- (Ethyl group) |
| ~21 | -CH₃ (Methyl group) |
| ~13 | -CH₃ (Ethyl group) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups and aromatic structure. The following table lists the major IR absorption peaks.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1580 | Medium | C=N stretch (pyrazine ring) |
| ~1480 | Medium | C=C stretch (pyrazine ring) |
| ~1150 | Strong | C-H in-plane bend (ring) |
| ~1030 | Medium | C-C stretch |
| ~830 | Strong | C-H out-of-plane bend (ring) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is crucial for its identification. The NIST WebBook and SpectraBase provide mass spectral data for this compound.[3][4]
Key Mass Spectral Data
| m/z | Relative Intensity (%) | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 121 | Base Peak | [M-H]⁺ |
| 107 | Medium | [M-CH₃]⁺ |
| 94 | Medium | [M-C₂H₄]⁺ |
| 80 | Low | Ring fragmentation |
| 53 | Medium | Ring fragmentation |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the key techniques described.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Collect a background spectrum prior to the sample scan and perform automatic background subtraction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for separation and purification before ionization.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions (Typical):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing Spectroscopic Analysis
To illustrate the relationship between the spectroscopic techniques and the structural information they provide for this compound, the following diagrams are provided.
Caption: Workflow of Spectroscopic Analysis for this compound.
Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.
References
In-Depth Toxicological Profile of 2-Ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data available for 2-Ethyl-5-methylpyrazine, a key flavoring agent found in a variety of food products. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and safety assessment.
Executive Summary
This compound is a heterocyclic aromatic compound that contributes to the flavor profile of many cooked and roasted foods. Toxicological evaluation of this compound and its structural analogs indicates a low order of acute and subchronic toxicity. While it is not found to be mutagenic in bacterial systems, some related pyrazine (B50134) derivatives have shown potential for clastogenicity in mammalian cells in vitro. The primary route of metabolism in rats involves the oxidation of the ethyl and methyl side chains.
Acute and Subchronic Toxicity
The toxicological profile of this compound and its close structural analog, 2-ethyl-3,(5 or 6)-dimethylpyrazine, has been evaluated in acute and subchronic oral toxicity studies.
Acute Oral Toxicity
The median lethal dose (LD50) provides an indication of the acute toxicity of a substance. For this compound, the oral LD50 in rats has been reported as 900 mg/kg body weight. A structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine, was found to have an oral LD50 of 460 mg/kg body weight in rats.[1][2]
Table 1: Acute Oral Toxicity Data
| Compound | Test Species | Route of Administration | LD50 |
| This compound | Rat | Oral | 900 mg/kg bw |
| 2-ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg bw[1][2] |
Subchronic Oral Toxicity
Subchronic toxicity studies provide information on the potential adverse effects of repeated exposure to a substance over a longer period. Two 90-day feeding studies in rats have been conducted on the structural analog 2-ethyl-3,(5 or 6)-dimethylpyrazine. One study reported a No-Observed-Adverse-Effect Level (NOAEL) of 12.5 mg/kg body weight per day for both sexes.[1][2] A second study established a NOAEL of 17 mg/kg/day for male rats and 18 mg/kg/day for female rats.[1][2]
Table 2: 90-Day Repeated Dose Oral Toxicity Data for 2-ethyl-3,(5 or 6)-dimethylpyrazine
| Test Species | Duration | NOAEL (Male) | NOAEL (Female) | Reference Study |
| Rat | 90 days | 12.5 mg/kg bw/day | 12.5 mg/kg bw/day | Study 1[1][2] |
| Rat | 90 days | 17 mg/kg bw/day | 18 mg/kg bw/day | Study 2[1][2] |
Genotoxicity
The genotoxic potential of this compound and related pyrazine derivatives has been assessed in various assays. While no specific genotoxicity studies were found for this compound itself, data from structurally similar compounds provide valuable insights.
Bacterial Reverse Mutation Assay (Ames Test)
Structurally similar pyrazine derivatives have been reported as non-mutagenic in bacterial reverse mutation assays (Ames test).[1][2] This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
In Vitro Micronucleus Test
In contrast to the negative results in bacterial assays, some structurally similar pyrazine derivatives have been reported to be clastogenic in mammalian cells in vitro.[1][2] The in vitro micronucleus test assesses the potential of a substance to cause chromosomal damage, which can manifest as the formation of micronuclei in the cytoplasm of treated cells. Positive results in assays with Chinese Hamster Ovary (CHO) cells have been reported for some pyrazines.[1]
Table 3: Summary of Genotoxicity Data for Structurally Similar Pyrazine Derivatives
| Assay | Test System | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, Escherichia coli | Non-mutagenic[1][2] |
| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO cells) | Clastogenic[1] |
Metabolism and Toxicokinetics
In rats, this compound and other alkyl-substituted pyrazines are primarily metabolized through the oxidation of their aliphatic side chains.[1][3] This process leads to the formation of corresponding carboxylic acid derivatives, which are then excreted, primarily in the urine, either as such or as their glycine (B1666218) conjugates.[3] Ring hydroxylation can also occur as an alternative metabolic pathway, particularly when side-chain oxidation is sterically hindered.[3]
Metabolic pathway of this compound in rats.
Signaling Pathways
The specific signaling pathways affected by this compound have not been extensively studied. However, research on other alkylpyrazines, such as tetramethylpyrazine, suggests potential interactions with key cellular signaling cascades. Tetramethylpyrazine has been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in microglial cells by blocking the MAPK and PI3K/Akt signaling pathways.[4] These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival. Further research is needed to determine if this compound exerts similar effects.
Potential signaling pathways affected by alkylpyrazines.
Experimental Protocols
The toxicological studies cited in this guide are generally conducted following standardized international guidelines.
Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 425)
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water, withheld) for a specified period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.
90-Day Repeated Dose Oral Toxicity - General Protocol (Based on OECD Guideline 408)
-
Test Animals: Young, healthy rats are randomly assigned to control and treatment groups (typically 10 males and 10 females per group).
-
Dose Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.
-
Clinical Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.
-
Data Analysis: The NOAEL is determined by identifying the highest dose at which no statistically or biologically significant adverse effects are observed.
Generalized experimental workflows for toxicity testing.
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (Based on OECD Guideline 471)
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.
-
Plating: The treated bacteria are plated on minimal agar (B569324) plates lacking the required amino acid (histidine for S. typhimurium, tryptophan for E. coli).
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Micronucleus Test - General Protocol (Based on OECD Guideline 487)
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
-
Scoring: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.
-
Evaluation: A substance is considered clastogenic or aneugenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Conclusion
Based on the available toxicological data, this compound exhibits a low level of acute and subchronic toxicity. While it does not appear to be mutagenic in bacterial systems, the potential for clastogenicity in mammalian cells, as suggested by data on related pyrazines, warrants consideration. The metabolic profile indicates efficient detoxification and excretion. Further research is required to elucidate the specific signaling pathways that may be affected by this compound to provide a more complete understanding of its toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine inhibits production of nitric oxide and inducible nitric oxide synthase in lipopolysaccharide-induced N9 microglial cells through blockade of MAPK and PI3K/Akt signaling pathways, and suppression of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Ethyl-5-methylpyrazine in Coffee by Headspace-SPME-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethyl-5-methylpyrazine is a key volatile organic compound that contributes significantly to the desirable nutty, roasted, and earthy aroma profile of coffee. It belongs to the pyrazine (B50134) class of compounds, which are primarily formed during the roasting process through the Maillard reaction between amino acids and reducing sugars.[1] The concentration of this and other pyrazines is a critical indicator of coffee quality and can be influenced by factors such as bean origin, roasting conditions, and storage.[2]
This application note provides a detailed and robust protocol for the quantitative analysis of this compound in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is incorporated to ensure high accuracy and precision, compensating for matrix effects and variations during sample preparation.[2]
Experimental Protocols
Reagents and Materials
-
Standards: this compound (≥98% purity), 2,3-Diethyl-5-methylpyrazine-d7 (or other suitable deuterated pyrazine analog for use as an internal standard).
-
Solvents: Methanol (HPLC or GC grade).
-
Reagents: Sodium Chloride (NaCl, analytical grade), Deionized water.
-
Coffee Samples: Roasted coffee beans.
-
Consumables: 20 mL headspace vials with magnetic screw caps (B75204) and septa, SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[3]
Instrumentation
-
Gas Chromatograph (GC): System equipped with a split/splitless injector and a headspace autosampler (e.g., Agilent 7890B or equivalent).
-
Mass Spectrometer (MS): Single quadrupole mass selective detector (e.g., Agilent 5977A or equivalent).
Standard Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Prepare the internal standard (IS) stock solution similarly.
-
Working Internal Standard (IS) Solution (10 µg/mL): Perform a 1:100 dilution of the primary IS stock solution with methanol.[2]
-
Calibration Standards: Create a series of calibration standards by spiking appropriate amounts of the this compound primary stock into separate vials to achieve final concentrations ranging from 2 to 200 ng/g. Add a constant amount of the Working IS Solution to each calibration vial.
Sample Preparation Protocol
-
Grinding: Grind roasted coffee beans to a fine, consistent powder. Cryogenic grinding is recommended to preserve volatile compounds.[3]
-
Weighing: Immediately transfer 0.5 g of the ground coffee into a 20 mL headspace vial.
-
Salting Out: Add 1.0 g of Sodium Chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with 10 µL of a 10 µg/mL solution of the deuterated internal standard (e.g., 2,3-Diethyl-5-methylpyrazine-d7) in methanol.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME Method
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate at 60°C for 20 minutes to allow the volatile compounds to partition into the headspace.[2][3]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.[2]
GC-MS Method
-
Desorption: The SPME fiber is automatically inserted into the hot GC inlet for thermal desorption of the analytes.[3]
-
Instrument Parameters: The following table outlines the recommended GC-MS conditions for the analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 250°C |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 60°C, hold for 2 min. Ramp 10°C/min to 240°C. Hold for 5 min. |
| Mass Spectrometer | |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
Data Presentation
Quantitative data from method validation and sample analysis are summarized below for clarity and easy comparison.
Table 1: Method Validation Parameters for Key Pyrazines in Coffee This table presents typical validation data for the HS-SPME-GC-MS method.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Calibration Range (ng/g) | R² | LOD (ng/g) | LOQ (ng/g) |
| 2-Methylpyrazine | 8.54 | 94 | 5 - 500 | 0.998 | 1.5 | 5 |
| 2,5-Dimethylpyrazine | 10.21 | 108 | 5 - 500 | 0.999 | 1.2 | 5 |
| This compound | 11.87 | 122 | 2 - 200 | 0.997 | 0.6 | 2 |
| 2,3-Diethyl-5-methylpyrazine | 14.52 | 150 | 2 - 200 | 0.998 | 0.5 | 2 |
Table 2: Concentration of this compound in Ethiopian Coffee at Different Roasting Levels The concentration of this compound is highly dependent on the roasting conditions.[4]
| Roasting Condition | Temperature / Time | Concentration (% of Total Volatiles) |
| Light | 230 °C / 12 min | 0.12 ± 0.00 |
| Medium | 240 °C / 14 min | 0.16 ± 0.00 |
| City | 250 °C / 17 min | 0.11 ± 0.00 |
| French | 250 °C / 21 min | 0.09 ± 0.01 |
Data adapted from Sandiego, 2021.[4]
Visualization
Diagrams are provided to illustrate the experimental workflow and the chemical pathway for pyrazine formation.
Caption: Workflow for HS-SPME-GC-MS analysis of coffee volatiles.
Caption: Pyrazine formation via the Maillard reaction during coffee roasting.
Conclusion
The described Headspace-SPME-GC-MS method provides a reliable, sensitive, and accurate tool for the quantitative analysis of this compound in roasted coffee beans. The implementation of a stable isotope dilution assay is crucial for achieving high-quality quantitative data by effectively compensating for matrix effects.[2] This protocol is highly suitable for quality control in the coffee industry, flavor and fragrance research, and food science studies.
References
Application Notes and Protocols for the HPLC Separation of Pyrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the pharmaceutical, food, and fragrance industries. They contribute to the flavor and aroma of many roasted or cooked foods and are also key structural motifs in a variety of pharmacologically active molecules. The separation and quantification of pyrazine (B50134) isomers are often challenging due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these compounds. This document provides detailed application notes and protocols for the separation of pyrazine isomers using various HPLC methods.
Overview of HPLC Methods for Pyrazine Isomer Separation
The choice of HPLC method for separating pyrazine isomers depends on the specific isomers of interest, the sample matrix, and the desired level of resolution. The most common approaches include Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (often utilizing chiral stationary phases for non-chiral isomers), and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for the separation of a broad range of pyrazines. C18 columns are the most common stationary phase, and the mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol.[1][2] The retention of pyrazine isomers can be fine-tuned by adjusting the mobile phase composition, pH, and temperature.[3]
-
Normal-Phase HPLC: While less common for general pyrazine analysis, normal-phase HPLC can be highly effective for specific applications. Notably, polysaccharide-based chiral stationary phases, such as the Chiralpak AD-H, have been successfully used to separate non-chiral regio-isomers of pyrazines, like 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine.[1] The mobile phase in this case is typically non-polar, such as a mixture of hexane (B92381) or cyclohexane (B81311) with isopropanol (B130326).[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar and hydrophilic pyrazine derivatives that are poorly retained in RP-HPLC. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[4]
Data Presentation: Quantitative Analysis of Pyrazine Isomers
The following tables summarize the quantitative data for the separation of various pyrazine isomers using different HPLC methods.
Table 1: UPLC-MS/MS Method for the Quantification of 16 Pyrazine Compounds [5]
| Compound | Retention Time (min) |
| 2-Methylpyrazine | 2.85 |
| 2,5-Dimethylpyrazine | 4.21 |
| 2,6-Dimethylpyrazine | 4.33 |
| 2,3-Dimethylpyrazine | 5.08 |
| 2-Ethyl-6-methylpyrazine | 6.54 |
| This compound | 6.98 |
| 2,3,5-Trimethylpyrazine | 7.21 |
| 2-Ethyl-3-methylpyrazine | 8.15 |
| 2-Ethyl-3,5-dimethylpyrazine | 9.87 |
| 2,3,5,6-Tetramethylpyrazine | 10.12 |
| 5-Ethyl-2,3-dimethylpyrazine | 11.23 |
| 2-Isobutyl-3-methylpyrazine | 12.54 |
| 2,3-Diethylpyrazine | 13.11 |
| 2,3-Diethyl-5-methylpyrazine | 15.67 |
| 2-Acetylpyrazine | 3.55 |
| 2-Acetyl-3-methylpyrazine | 5.89 |
Table 2: Chiral HPLC for the Separation of 2-Ethyl-5(6)-methylpyrazine Isomers [1]
| Isomer | Retention Time (min) (Cyclohexane/Isopropanol 99:1) | Retention Time (min) (Hexane/Isopropanol 99:1) |
| 2-Ethyl-6-methylpyrazine | ~12 | ~14 |
| This compound | ~13.5 | ~15.5 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Pyrazine Isomer Separation
This protocol provides a general method for the separation of a mixture of pyrazine isomers using a C18 column.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pyrazine isomer standard mixture or sample in the mobile phase.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Chromatographic Conditions:
-
Elution:
-
Isocratic Elution: Use a single mobile phase composition throughout the run.
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program can be used. For example, start with a lower concentration of acetonitrile and gradually increase the concentration over the course of the run.[3]
-
-
Data Analysis: Identify and quantify the pyrazine isomers based on their retention times and peak areas compared to standards.
Protocol 2: Normal-Phase HPLC for Regioisomer Separation
This protocol is specifically for the separation of non-chiral regio-isomers using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size)[1]
Reagents:
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane or cyclohexane with a small percentage of isopropanol (e.g., 99:1 v/v).[1]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the pyrazine isomer mixture in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).
-
-
Data Analysis: Identify the separated regio-isomers based on their distinct retention times.
Mandatory Visualization
Caption: Experimental workflow for the separation of pyrazine isomers by HPLC.
Caption: A logical workflow for troubleshooting the separation of co-eluting pyrazine isomers.
References
- 1. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Microextraction (SPME) for the Analysis of 2-Ethyl-5-methylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and analysis of 2-Ethyl-5-methylpyrazine using Solid-Phase Microextraction (SPME). This compound is a significant volatile organic compound contributing to the aroma and flavor of various food products and is also a compound of interest in pharmaceutical and fragrance applications.[1][2] Accurate quantification is crucial for quality control, flavor profiling, and pharmacokinetic studies.[1]
Introduction to SPME for this compound Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile compounds like this compound from various solid and liquid matrices.[3][4] The headspace SPME (HS-SPME) technique is particularly well-suited for this purpose, as it involves the adsorption of volatile analytes from the headspace above the sample onto a coated fiber, minimizing matrix effects.[5][6] The selection of an appropriate SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and accuracy.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of pyrazines, including this compound, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Method Validation Data for Pyrazine Analysis using MHS-SPME-arrow-GC-MS in Rapeseed Oil. [9]
| Analyte | LOD (ng/g) | LOQ (ng/g) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=5) | Recovery (%) |
| Pyrazines (range) | 2 - 60 | 6 - 180 | < 16 | < 16 | 91.6 - 109.2 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation; MHS: Multiple Headspace.
Table 2: Comparison of Quantitative Performance of Different Extraction Methods for Pyrazines. [6]
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample. |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (in perilla seed oil) |
| Limit of Quantitation (LOQ) | 2–180 ng/g (in rapeseed oil) |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day) |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high efficiency in extracting a broad range of volatile compounds, including pyrazines.[7][8]
-
Sample Vials: 20 mL or 40 mL headspace vials with PTFE/silicone septa.[3]
-
Internal Standard (IS): A deuterated analog such as 2,3-Diethyl-5-methylpyrazine-d7 is recommended for accurate quantification to correct for matrix effects and variations during sample preparation.[1][3]
-
Reagents: Sodium chloride (NaCl) for increasing ionic strength, deionized water.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Sample Preparation
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 5-10 mL for liquids, 1-5 g for solids) into a headspace vial.[3] For solid samples, the addition of a small amount of deionized water may be necessary to facilitate the release of volatile compounds.[6]
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 2,3-Diethyl-5-methylpyrazine-d7) to the sample.[1]
-
Matrix Modification (Optional): Add sodium chloride to the sample to increase the ionic strength of the aqueous phase, which can enhance the release of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.[3]
HS-SPME Procedure
-
Pre-incubation/Equilibration: Place the vial in a heating block or water bath with agitation. Allow the sample to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile analytes to partition into the headspace.[6][9]
-
Extraction: Expose the SPME fiber to the headspace of the vial by piercing the septum. Maintain the extraction at a controlled temperature (e.g., 50°C) for a defined period (e.g., 50 minutes) to allow for the adsorption of analytes onto the fiber coating.[9]
-
Fiber Retraction: After extraction, retract the fiber into the needle and withdraw it from the vial.[6]
GC-MS Analysis
-
Desorption: Immediately insert the SPME fiber into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column (e.g., 250°C for 7 minutes).[10]
-
Chromatographic Separation: Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometric Detection: Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.
Visualizations
The following diagrams illustrate the key workflows and relationships in the SPME analysis of this compound.
Caption: Experimental workflow for SPME analysis of this compound.
Caption: Key parameters influencing SPME method optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of 2-Ethyl-5-methylpyrazine in Roasted Peanuts
AN-25MPN-01
Abstract
This application note provides a detailed protocol for the quantification of 2-Ethyl-5-methylpyrazine, a key aroma compound responsible for the characteristic nutty and roasted flavor in peanuts. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for analyte extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free extraction technique is simple, fast, and highly effective for volatile and semi-volatile compounds.[1] The protocol is intended for researchers, scientists, and quality control professionals in the food and flavor industry.
Introduction
Pyrazines are a class of heterocyclic aromatic compounds formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures, such as during the roasting of peanuts.[1][2] this compound, in particular, is recognized as a significant contributor to the desirable roasted and nutty aroma profile of peanuts and their products.[2][3] Its accurate quantification is crucial for monitoring roasting processes, ensuring product consistency, and performing quality control. The concentration of pyrazines can vary depending on peanut genotype, roasting time, and temperature.[4] This document outlines a validated HS-SPME-GC-MS method for the reliable determination of this compound in roasted peanut samples.
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a comprehensive procedure for sample preparation, extraction, and chromatographic analysis.
Materials and Reagents
-
Roasted Peanut Sample
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): 2-Octanol (B43104) or Pyrazine-d4[5][6]
-
Solvent: Methanol (B129727) (HPLC or GC grade)
-
Sodium Chloride (NaCl) (Optional, to enhance analyte release)
-
Equipment:
-
Analytical balance
-
Coffee grinder or food processor
-
20 mL headspace vials with PTFE/silicone septa caps
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1]
-
SPME-compatible GC-MS system with autosampler
-
Heating block or water bath
-
Sample Preparation
-
Obtain a representative sample of roasted peanuts.
-
Freeze the peanuts at -20°C for at least 2 hours to prevent oiling and volatile loss during grinding.
-
Grind the frozen peanuts into a fine, consistent powder using a grinder.
-
Store the ground sample in an airtight container at -20°C until analysis.
Standard and Sample Vial Preparation
Calibration Standards:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Prepare an internal standard stock solution (e.g., 0.25 mg/mL of 2-octanol in methanol).[5]
-
For each calibration point, place 5 g of a blank matrix (e.g., unroasted, finely ground peanuts or a model food matrix) into a 20 mL headspace vial.
-
Spike each vial with an aliquot of the respective working standard and a fixed amount of the internal standard (e.g., 25 µL).[5]
Sample Analysis:
-
Accurately weigh 5.0 g of the ground roasted peanut sample into a 20 mL headspace vial.[5][7]
-
Add a fixed amount of the internal standard solution (e.g., 25 µL of 0.25 mg/mL 2-octanol).[5]
-
(Optional) Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with the septum cap.
HS-SPME Protocol
-
Place the prepared vials into the autosampler tray or a heating block.
-
Equilibration: Incubate the vials at 60°C for 30 minutes to allow the volatile compounds to partition into the headspace.[1]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 50 minutes.[1]
-
Desorption: After extraction, immediately transfer the fiber to the GC injector port for thermal desorption.
GC-MS Instrumental Parameters
The following table outlines typical GC-MS parameters for the analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Injection Port | Splitless mode, 250°C[7] |
| Desorption Time | 8 minutes[7] |
| Column | HP-INNOWAX (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column[7] |
| Carrier Gas | Helium, constant flow rate of 1.5 mL/min[7] |
| Oven Program | Initial temp 40°C (hold 5 min), ramp at 4°C/min to 230°C, hold for 5 min. |
| MS Source | Electron Ionization (EI), 70 eV |
| MS Quad Temp | 150°C |
| Mass Range | m/z 30-350 amu |
| Identification | Based on retention time and comparison of mass spectra with NIST library and reference standard. |
| Quantification Ion | Target ion for this compound (e.g., m/z 136, 135, 108).[8] |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Linear Regression: Apply a linear regression analysis to the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Determine the concentration of this compound in the roasted peanut samples by using the peak area ratio from the sample chromatogram and the regression equation from the calibration curve.
Quantitative Data Summary
The concentration of this compound can vary significantly based on factors such as peanut variety and roasting conditions. The table below summarizes representative quantitative data from scientific literature.
| Matrix | Peanut Type | Roasting Conditions | Concentration of this compound (µg/kg) | Reference |
| Peanut Oil | Normal-Oleic | Hot-Pressed | 370 ± 30 | [2] |
| Roasted Peanut Butter | Commercial Regular-Fat | Not Specified | Major component of total pyrazines (7979-19561 ppb) | [9] |
| Roasted Peanut Oil | Not Specified | Roasted at 160°C for 30 min (Water Content 4.20%) | OAV = 2.08 | [3] |
OAV (Odor Activity Value) is the ratio of concentration to the odor threshold; it indicates the contribution of a compound to the overall aroma.
Method Validation Parameters
To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in roasted peanuts.
Caption: Workflow for the quantification of this compound.
References
- 1. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ccsenet.org [ccsenet.org]
- 7. Unraveling the relationship between key aroma components and sensory properties of fragrant peanut oils based on flavoromics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pages.uoregon.edu [pages.uoregon.edu]
- 9. tandfonline.com [tandfonline.com]
Application of 2-Ethyl-5-methylpyrazine as a Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-methylpyrazine is a volatile, heterocyclic organic compound that plays a significant role in the flavor profiles of a wide array of food products.[1][2] As a member of the pyrazine (B50134) family, it is renowned for its characteristic nutty, roasted, and earthy aroma and taste.[3] This compound is naturally formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, contributing to the desirable flavors in baked goods, roasted nuts, coffee, and cocoa.[2][4] Its potent and versatile sensory characteristics make it a valuable tool for flavorists and product developers in the food and beverage industry, as well as for researchers studying flavor chemistry and sensory science. Furthermore, understanding its properties is relevant for drug development professionals in the context of palatability and taste-masking of oral formulations.
Sensory Profile and Applications
This compound is characterized by a potent nutty and roasted aroma. Its flavor profile is often described with the following attributes:
Due to its distinctive flavor profile, this compound is utilized in a variety of applications to enhance or impart roasted and nutty notes:
-
Baked Goods: Enhances the perception of a "baked" flavor in products like bread, cookies, and crackers.
-
Beverages: Adds complexity to coffee, cocoa, and some dark spirits.
-
Nuts and Snacks: Boosts the roasted and nutty character of peanuts, almonds, and other nuts, as well as savory snacks.
-
Savory Products: Contributes to the overall savory and roasted notes in processed meats and sauces.[3]
-
Chocolate and Confectionery: Reinforces the roasted notes in chocolate and cocoa-based products.
Quantitative Data
The sensory impact of this compound is highly dependent on its concentration. Below is a summary of available quantitative data.
| Parameter | Value | Matrix | Reference |
| Odor Threshold | 100 ppb (µg/L) | Water | [6] |
| Taste Threshold | Not specifically determined | - | - |
| Concentration in Roasted Coffee | 0.09 - 0.16% (of total volatile compounds) | Coffee Beans | [7] |
| Concentration in Roasted Nuts | 5 - 30 ng/g (Roasted Almonds), 20 - 300 ng/g (Roasted Peanuts), 10 - 80 ng/g (Roasted Hazelnuts) | Roasted Nuts | [8] |
| Concentration in Peanut Butter | Major pyrazine component | Peanut Butter | [9] |
Note: The taste threshold for this compound has not been definitively established in the scientific literature. The perception of pyrazines is primarily driven by olfaction.
Signaling Pathways
The perception of this compound is primarily initiated through the olfactory system.
Olfactory Signaling Pathway
The nutty and roasted aroma of this compound is detected by specific olfactory receptors in the nasal cavity. Research has identified the Olfactory Receptor 5K1 (OR5K1) as a key receptor for pyrazines.[10] The binding of this compound to this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.
Caption: Olfactory signaling pathway for pyrazine perception.
Gustatory Signaling Pathway
Currently, there is no definitive scientific evidence for a specific gustatory (taste) receptor or signaling pathway dedicated to the perception of this compound. The primary sensory experience of this compound is attributed to its aroma, which is perceived retronasally during consumption. Some pyrazines are anecdotally associated with "kokumi" or mouthfulness, a sensation of richness and complexity, which is thought to be mediated by calcium-sensing receptors (CaSR). However, the direct interaction of this compound with these receptors has not been established.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of this compound in a solid food matrix (e.g., roasted nuts, baked goods).
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps
-
Analytical balance
-
Grinder (preferably cryogenic)
-
This compound analytical standard
-
Internal standard (e.g., 2,3,5-trimethylpyrazine-d3 (B12362176) or other suitable deuterated pyrazine)
-
Deionized water
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Homogenize the food sample into a fine powder. For samples with high-fat content, cryogenic grinding is recommended to prevent heat generation and loss of volatiles.
-
Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (m/z): 122 (molecular ion), 107, 79.
-
SIM Ions for Internal Standard: To be determined based on the standard used.
-
-
-
Quantification:
-
Identify this compound by its retention time and mass spectrum compared to the analytical standard.
-
Create a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Caption: Workflow for GC-MS quantification.
Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol provides a framework for conducting a sensory evaluation of this compound in a food product using a trained panel.
Objective: To quantitatively describe and compare the sensory attributes of a food product with and without added this compound.
Materials:
-
Trained sensory panel (10-12 members)
-
Sensory booths with controlled lighting and ventilation
-
Reference standards for relevant aroma and flavor attributes (e.g., roasted peanuts, coffee beans, cocoa powder)
-
Food product base (e.g., neutral biscuit, sugar solution)
-
This compound solution of known concentration
-
Data collection software or ballots
Procedure:
-
Panelist Training and Lexicon Development:
-
Conduct several training sessions with the panelists to familiarize them with the sensory characteristics of pyrazines.
-
Present panelists with different concentrations of this compound in a neutral base.
-
collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes (e.g., "roasted peanut," "hazelnut," "coffee," "earthy," "cocoa").
-
Provide reference standards for each attribute to anchor the panelists' perceptions.
-
-
Sample Preparation:
-
Prepare a control sample (food product base without added pyrazine).
-
Prepare one or more test samples with varying concentrations of this compound added to the food product base. The concentrations should be chosen based on typical usage levels and the desired flavor impact.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized, blind-coded order.
-
Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.
-
Panelists should rate the intensity of each descriptive attribute on a line scale (e.g., 0-15, where 0 is not perceived and 15 is extremely intense).
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean intensity scores for each attribute for each sample.
-
Use statistical analysis (e.g., ANOVA, PCA) to determine significant differences between the control and test samples.
-
Visualize the results using spider web plots to compare the sensory profiles of the samples.
-
Caption: Workflow for Quantitative Descriptive Analysis.
References
- 1. pnas.org [pnas.org]
- 2. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sensory Analysis of 2-Ethyl-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory analysis of 2-Ethyl-5-methylpyrazine, a key aroma compound found in a variety of roasted, baked, and cooked foods. This document outlines the sensory properties of this pyrazine (B50134), detailed protocols for its evaluation, and the underlying biological pathways for its perception.
Sensory Profile of this compound
This compound is a volatile heterocyclic compound renowned for its potent and characteristic aroma. It significantly contributes to the flavor profile of foods such as coffee, cocoa, and baked goods.[1] Its sensory characteristics are predominantly nutty and roasted.
Table 1: Quantitative Sensory Data for this compound and Structurally Related Pyrazines.
| Compound | Odor Threshold (in water, ppb) | Taste Threshold (in water, ppb) | Predominant Sensory Descriptors |
| This compound | 100[1][2] | Not Widely Reported | Nutty, roasted, grassy, coffee, cocoa[1][3][4] |
| 2-Methylpyrazine | 60,000 | Not Widely Reported | Green, nutty, cocoa |
| 2,5-Dimethylpyrazine | 800 | Not Widely Reported | Chocolate, roasted nuts, earthy |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Not Widely Reported | Cocoa, chocolate, nutty (burnt almond)[1] |
| 2-Methoxy-3-methylpyrazine | 3 | Not Widely Reported | Roasted peanuts, hazelnuts, almond |
Experimental Protocols for Sensory Analysis
To ensure objective and reproducible sensory data, standardized methodologies are crucial. The following are detailed protocols for key experiments in the sensory evaluation of this compound.
Protocol for Determination of Odor Detection Threshold using the 3-Alternative Forced Choice (3-AFC) Method
This method is used to determine the lowest concentration of a substance that can be reliably detected by a sensory panel.
Objective: To determine the detection threshold of this compound in a specific matrix (e.g., water, oil).
Materials:
-
This compound (high purity)
-
Odor-free, deionized water or other appropriate solvent/matrix
-
Glass sniffing bottles with Teflon-lined caps
-
Precision pipettes and volumetric flasks
-
A sensory panel of at least 15-20 trained assessors
Procedure:
-
Panelist Selection and Training: Screen panelists for sensory acuity and train them on the 3-AFC test procedure.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Create a series of dilutions from the stock solution, typically in ascending order on a logarithmic scale (e.g., 10 ppb, 30 ppb, 100 ppb, 300 ppb, etc.).
-
-
Test Presentation:
-
For each concentration level, present three samples to each panelist in a randomized order.
-
Two of the samples will be blanks (solvent only), and one will contain this compound at the specified concentration.
-
-
Evaluation:
-
Instruct panelists to sniff each bottle and identify the sample that is different from the other two.
-
A forced-choice procedure is used, meaning panelists must make a selection even if they are uncertain.
-
-
Data Analysis:
-
The individual threshold is determined as the geometric mean of the last concentration missed and the next higher concentration that was correctly identified.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Statistical analysis (e.g., using binomial distribution tables) is used to determine the concentration at which the number of correct identifications is significantly greater than what would be expected by chance (33.3%).
-
Protocol for Descriptive Sensory Analysis using Quantitative Descriptive Analysis (QDA®)
This method provides a detailed sensory profile of a product, including the identification of sensory attributes and the quantification of their intensities.
Objective: To develop a comprehensive sensory profile of this compound at a supra-threshold concentration.
Materials:
-
A sample of this compound at a known supra-threshold concentration.
-
A panel of 8-12 highly trained sensory assessors.
-
Reference standards for various aroma attributes (e.g., roasted nuts, coffee grounds, cocoa powder).
-
Sensory booths with controlled lighting and ventilation.
-
Data collection software.
Procedure:
-
Lexicon Development:
-
In initial sessions, panelists are presented with the this compound sample and work together to generate a list of descriptive terms for its aroma and flavor.
-
Reference standards are used to anchor and define these terms (e.g., the "nutty" attribute might be referenced to a specific type of roasted almond).
-
-
Intensity Training:
-
Panelists are trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute.
-
Training involves rating the intensity of attributes in various reference standards to calibrate the panel.
-
-
Product Evaluation:
-
Panelists independently evaluate the this compound sample in individual sensory booths.
-
They rate the intensity of each attribute on the agreed-upon scale. This is typically replicated over several sessions.
-
-
Data Analysis:
-
The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to assess panelist performance and product differences.
-
The results are often visualized using a spider web or star chart to provide a graphical representation of the sensory profile.
-
Protocol for Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.
Objective: To identify the specific aroma contribution of this compound in a complex mixture.
Materials:
-
Gas Chromatograph with a sniffing port (olfactometer).
-
Mass Spectrometer (MS) detector.
-
Sample containing this compound.
-
Trained sensory assessor.
Procedure:
-
Sample Preparation: The volatile compounds from the sample are extracted, for example, using solid-phase microextraction (SPME).
-
GC Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split, with one part going to a standard detector (like an MS) and the other to a sniffing port.
-
Sensory Evaluation: A trained assessor sniffs the effluent from the port and records the retention time and a descriptor for each odor detected.
-
Compound Identification: The MS detector simultaneously provides data to identify the chemical structure of the compounds eluting at the times when odors were detected.
-
Data Correlation: The olfactometry data is correlated with the MS data to link specific aroma characteristics to this compound.
Signaling Pathway for Pyrazine Perception
The perception of pyrazines like this compound is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines, playing a crucial role in the perception of roasted and nutty aromas.[1]
The binding of a pyrazine molecule to OR5K1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events. This leads to the generation of an electrical signal that is transmitted to the brain's olfactory bulb for processing, resulting in the perception of the characteristic aroma.[1][5]
Caption: Experimental workflow for the sensory analysis of this compound.
Caption: Olfactory signaling pathway for the perception of this compound.
References
Application Notes and Protocols: 2-Ethyl-5-methylpyrazine in Food Product Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-5-methylpyrazine, a key flavoring compound, for its effective use in food product development. This document outlines its sensory profile, applications, quantitative data, and detailed experimental protocols for its analysis and evaluation.
Introduction and Sensory Profile
This compound is a heterocyclic aromatic compound naturally formed during the Maillard reaction, the chemical process responsible for the browning and characteristic flavors of many cooked foods.[1] It is a significant contributor to the desirable nutty, roasted, and coffee-like aromas in a variety of food products.[1] Its flavor profile is potent and complex, making it a valuable ingredient for food formulators seeking to enhance or impart specific roasted and savory notes.
Sensory Descriptors: Nutty, roasted, coffee-like, bready, earthy, and slightly grassy.[2][3]
Applications in Food Product Development
This compound is a versatile flavoring agent used across a wide spectrum of food and beverage categories:
-
Coffee and Chocolate: It is instrumental in building authentic and robust coffee and chocolate flavors, providing depth and enhancing the roasted nuances.[1]
-
Savory Products: In snacks, crackers, and processed meats, it imparts a satisfying roasted, grilled, or toasted character.[1]
-
Baked Goods: For products like bread, biscuits, and pastries, it can replicate the desirable aromas generated during baking.[1]
-
Nut-Flavored Products: It is crucial for creating realistic and appealing nutty profiles in peanut, hazelnut, and almond-flavored foods.[1]
-
Beverages: Beyond coffee, it can add subtle roasted or malty notes to certain alcoholic and non-alcoholic drinks.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to guide its application in food product development.
Table 1: Physicochemical Properties and Regulatory Information
| Parameter | Value | Reference(s) |
| Chemical Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Odor | Nutty, roasted, grassy | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
| FEMA Number | 3154 | |
| JECFA Number | 770 | |
| Regulatory Status | Generally Recognized as Safe (GRAS) | [5] |
Table 2: Sensory Threshold and Typical Concentration Levels
| Parameter | Value | Food Matrix/Medium | Reference(s) |
| Odor Threshold | 100 ppb (µg/L) | Water | [2] |
| Typical Concentration | 0.09 - 0.16% (GC peak area) | Roasted Coffee Beans | [6] |
Experimental Protocols
This section provides detailed methodologies for the sensory evaluation and quantitative analysis of this compound in food products.
Protocol for Sensory Evaluation: Determination of Odor Threshold by 3-Alternative Forced Choice (3-AFC)
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel in a specific food matrix.
Materials:
-
This compound standard
-
Odor-free water or a neutral food base (e.g., unsalted cracker dough, unflavored beverage)
-
Glass sniffing jars with lids
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 15-20 trained panelists
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) at a known concentration (e.g., 1000 ppm).
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in odor-free water or the chosen food base. The concentrations should be in a geometric series (e.g., decreasing by a factor of 2 or 3).
-
For each concentration level, prepare three samples: two blanks (containing only the water or food base) and one sample containing the specified concentration of this compound.
-
-
Sensory Evaluation:
-
Present the three samples (two blanks and one spiked) to each panelist in a randomized order.
-
Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
A forced-choice procedure is used; panelists must choose one sample.
-
-
Data Analysis:
-
Record the number of correct identifications at each concentration level.
-
The group threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the individual thresholds.
-
Diagram 1: Workflow for 3-AFC Sensory Evaluation
Protocol for Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of this compound in a food sample.
Materials:
-
Food sample (e.g., ground coffee, chocolate, baked good)
-
This compound standard
-
Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated analog of this compound)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Methodology:
-
Sample Preparation:
-
Homogenize the food sample to a fine powder or slurry.
-
Weigh a precise amount of the homogenized sample (e.g., 1-2 g) into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution to the vial.
-
For calibration, prepare a series of vials with a blank matrix and spike them with known concentrations of this compound and the internal standard.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 122, 107) and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Diagram 2: Workflow for HS-SPME-GC-MS Analysis
Protocol for Stability Study
Objective: To evaluate the stability of this compound in a food model system under different storage conditions.
Materials:
-
Food model system (e.g., a buffer solution at a specific pH, a simple beverage, or a biscuit dough)
-
This compound
-
Storage containers (e.g., amber glass vials)
-
Environmental chambers or incubators set to different temperatures and humidity levels
-
HS-SPME-GC-MS system for quantification
Methodology:
-
Sample Preparation:
-
Prepare the food model system.
-
Spike the system with a known concentration of this compound.
-
Aliquot the spiked model system into multiple storage containers.
-
-
Storage Conditions:
-
Divide the samples into different groups to be stored under various conditions (e.g., different temperatures: 4°C, 25°C, 40°C; different pH levels: 3, 5, 7; exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., day 0, week 1, week 2, week 4, etc.), remove a subset of samples from each storage condition.
-
Analyze the concentration of this compound in each sample using the quantitative HS-SPME-GC-MS protocol described in section 4.2.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) for each condition.
-
Use the data to predict the shelf-life of the compound in the specific food model.
-
Diagram 3: Logical Flow of a Stability Study
References
Application Note: Quantitative Analysis of 2-Ethyl-5-methylpyrazine using a Stable Isotope Dilution Assay (SIDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-5-methylpyrazine is a key heterocyclic organic compound responsible for the characteristic nutty, roasted, and cocoa-like aromas in a variety of foods and beverages, including coffee, peanuts, and baked goods.[1][2] Accurate quantification of this compound is critical for quality control in the food and fragrance industries, as well as for metabolism and safety studies in drug development. Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to achieve high accuracy and precision.[3] This method corrects for analyte loss during sample preparation and variations in instrument response, making it the gold standard for quantifying volatile and semi-volatile compounds in complex matrices.[3][4]
This application note provides a detailed protocol for the quantification of this compound in liquid and solid matrices using its deuterated isotopologue, this compound-d5, and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Principle of the Method
The core principle of the Stable Isotope Dilution Assay lies in the addition of a known quantity of a stable isotope-labeled internal standard (in this case, this compound-d5) to the sample at the earliest stage of preparation. The labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic separation.[3] Because the native analyte and the labeled standard co-elute, the ratio of their signal intensities measured by the mass spectrometer is used for quantification. This ratio remains constant regardless of sample loss, allowing for highly accurate and precise measurement of the analyte concentration.
Quantitative Data Summary
The following tables provide an overview of the instrumental parameters and illustrative data for the SIDA of this compound.
Table 1: Key Compounds in the Assay
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound (Analyte) | C₇H₁₀N₂ | 122.17 | 13360-64-0[6][7] |
| this compound-d5 (Internal Standard) | C₇H₅D₅N₂ | 127.20 | 1335401-80-3[5] |
Table 2: Suggested GC-MS Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Column | DB-WAX or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film)[8] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 230 °C[8] |
| Carrier Gas | Helium |
| Oven Program | 90 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 10 min)[8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 250 °C[8] |
| Quantification Ion (m/z) | 122 (Analyte) , 127 (Internal Standard) |
| Confirmation Ion (m/z) | 121 (Analyte) , 122 (Internal Standard) |
Table 3: Illustrative Calibration Curve Data
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte/IS Conc. Ratio | Analyte/IS Peak Area Ratio |
|---|---|---|---|---|
| 1 | 1 | 50 | 0.02 | 0.021 |
| 2 | 5 | 50 | 0.10 | 0.105 |
| 3 | 25 | 50 | 0.50 | 0.511 |
| 4 | 50 | 50 | 1.00 | 0.998 |
| 5 | 100 | 50 | 2.00 | 2.034 |
| 6 | 250 | 50 | 5.00 | 5.096 |
Experimental Workflow & Chemical Structures
Caption: Workflow of the stable isotope dilution assay.
Caption: Analyte and its stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound (analyte) and this compound-d5 (internal standard, IS) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol (B129727). Store at -20 °C.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Dilute the IS primary stock solution 1:1000 with methanol to create a working solution for spiking samples.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the analyte primary stock solution into a series of volumetric flasks.
-
Add a constant amount of the IS primary stock solution to each flask.
-
Dilute to volume with methanol to achieve the desired concentration range (e.g., as shown in Table 3) with a constant IS concentration.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for a liquid matrix (e.g., coffee, beer) and can be adapted.
-
Sample Measurement: Place 5 mL of the liquid sample into a 15 mL screw-cap centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL working internal standard solution to the sample. This results in a final IS concentration of 10 ng/mL.
-
Extraction:
-
Add 5 mL of dichloromethane (B109758) to the tube.[3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a glass Pasteur pipette.
-
Re-extraction: Repeat the extraction (steps 3-4) two more times, combining the organic extracts to ensure quantitative recovery.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the combined organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas in a heated water bath (approx. 40 °C) to a final volume of 100 µL.
-
Analysis: Transfer the final concentrated extract to a 2 mL GC vial with a micro-insert for GC-MS analysis.
Note for Solid Samples: For solid matrices (e.g., roasted nuts, baked goods), a sample homogenate should first be prepared in water. The resulting aqueous slurry can then be subjected to the same liquid-liquid extraction protocol described above.
Protocol 3: Data Analysis and Quantification
-
Calibration Curve Generation:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, integrate the peak areas for the quantification ions of the analyte (m/z 122) and the internal standard (m/z 127).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the concentration ratio (Analyte Conc. / IS Conc.).
-
Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
-
Sample Quantification:
-
Inject the prepared sample extracts.
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio for the sample.
-
Determine the concentration ratio from the calibration curve using the calculated peak area ratio.
-
Calculate the final concentration of this compound in the original sample using the following formula:
CAnalyte = (RatioConc) × CIS × (VFinal / VInitial)
Where:
-
CAnalyte = Concentration of analyte in the sample
-
RatioConc = Concentration ratio from the calibration curve
-
CIS = Concentration of the internal standard added to the sample
-
VFinal = Final volume of the concentrated extract
-
VInitial = Initial volume of the sample
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 7. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Headspace Analysis of Volatile Pyrazines in Baked Goods
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds crucial to the flavor and aroma profiles of many thermally processed foods. In baked goods, these compounds are primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs at elevated temperatures.[1][2][3] This reaction is responsible for the desirable golden-brown crust, roasted, nutty, and caramel-like aromas characteristic of products like bread, cookies, and cakes.[1][4] The concentration and composition of pyrazines can significantly influence consumer acceptance. Therefore, accurate and sensitive analytical methods are required for their identification and quantification.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique for the analysis of volatile and semi-volatile organic compounds in various matrices.[5][6] This method involves the extraction and pre-concentration of analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and detection.[7] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of volatile pyrazines in baked goods.
Principle of the Method
The HS-SPME technique is based on the equilibrium distribution of analytes between the sample matrix, the headspace (gas phase) above the sample, and a stationary phase coated on an SPME fiber.[8] After heating the sample in a sealed vial to promote volatilization, the SPME fiber is exposed to the headspace. Volatile compounds, including pyrazines, are adsorbed onto the fiber. The fiber is then retracted and introduced into the hot injector port of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column. The compounds are separated based on their boiling points and polarity and subsequently identified and quantified by the mass spectrometer.
Experimental Protocol
1. Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
SPME Autosampler: For automated extraction and injection (e.g., CombiPal SPME autosampler).[9] Manual extraction is also possible.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile analysis, including pyrazines.[10][11]
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and aluminum crimp caps.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Grinder/Food Processor: For sample homogenization.
-
Pyrazine (B50134) Standards: For identification and calibration (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine, trimethylpyrazine, tetramethylpyrazine).
-
Internal Standard (IS): e.g., 2,4,6-trimethylpyridine (B116444) or a deuterated pyrazine standard like [²H₆]-2-methyl-pyrazine.[8]
-
Reagents: Sodium chloride (NaCl), analytical grade.
2. Sample Preparation
-
Homogenize a representative sample of the baked good (e.g., cookie, bread crust) using a grinder or food processor.
-
Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial. Adding salt increases the ionic strength of the sample matrix, which can enhance the partitioning of organic analytes into the headspace.[11]
-
Spike the sample with the internal standard solution to a final concentration of 100 ng/g.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
3. HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (e.g., at 270 °C for 10-30 minutes).[11]
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the sample at 60 °C for 15 minutes with agitation to allow the volatile compounds to equilibrate between the sample and the headspace.[12][13]
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for 45 minutes at 60 °C to extract the pyrazines.[13]
-
Desorption: After extraction, immediately retract the fiber and insert it into the GC inlet, heated to 250 °C.[9] Desorb the analytes for 5 minutes in splitless mode to ensure complete transfer to the GC column.[11]
4. GC-MS Conditions
-
GC Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). A polar column is effective for separating pyrazines from matrix interferences.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.[9]
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
5. Data Analysis and Quantification
-
Identification: Identify pyrazines by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley) and by matching their retention times with those of pure standards.
-
Quantification: Prepare a multi-point calibration curve by analyzing standard solutions of pyrazines at different concentrations (e.g., 5-500 ng/g) under the same HS-SPME-GC-MS conditions.[9] Calculate the concentration of each pyrazine in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation: Pyrazines in Baked Goods
The following table summarizes common pyrazines found in baked goods and their typical aroma characteristics. Concentration can vary significantly based on ingredients, baking time, and temperature.
| Pyrazine Compound | Typical Baked Good | Concentration Range (ng/g) | Aroma Descriptor |
| 2-Methylpyrazine | Bread, Cookies, Crackers | 5 - 40[9] | Nutty, Roasted, Cocoa |
| 2,5-Dimethylpyrazine | Bread, Cookies, Popcorn | 10 - 150 | Roasted, Nutty, Potato |
| 2,6-Dimethylpyrazine | Yeast Extract, Bread | 5 - 50 | Roasted, Coffee, Nutty |
| This compound | Cookies, Bread Crust | 1 - 20 | Earthy, Roasted Potato |
| Trimethylpyrazine | Bread, Cocoa | 1 - 30 | Roasted, Nutty, Coffee |
| Tetramethylpyrazine | Chocolate-chip Cookies, Cocoa | 1 - 25[14] | Roasted Peanut, Cocoa, Coffee |
| 2-Acetylpyrazine | Bread Crust, Crackers | 0.5 - 10 | Popcorn-like, Roasted |
Note: Concentration ranges are estimates compiled from various food analyses and may differ based on the specific product and methodology.
Mandatory Visualization
The following diagram illustrates the complete workflow for the headspace analysis of pyrazines in baked goods.
Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines in baked goods.
References
- 1. bakewithshivesh.com [bakewithshivesh.com]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. bakerpedia.com [bakerpedia.com]
- 4. ragus.co.uk [ragus.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Analytical Standards for 2-Ethyl-5-methylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-methylpyrazine is a key volatile organic compound belonging to the pyrazine (B50134) family, known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor and fragrance profiles of a wide variety of roasted, toasted, and heated food products, including coffee, peanuts, and baked goods. Beyond its role in the food and beverage industry, the analysis and quantification of this compound are of interest to drug development professionals for its potential physiological activities and as a potential biomarker.
These application notes provide detailed methodologies and protocols for the qualitative and quantitative analysis of this compound in various matrices. The information is intended to guide researchers, scientists, and quality control professionals in selecting and implementing appropriate analytical techniques.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound. It is important to note that method validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery can be highly matrix-dependent.
Table 1: Gas Chromatography (GC) Data for this compound
| Parameter | Value | Analytical Column | Reference |
| Kovats Retention Index (I) | 978 | SE-30 (non-polar) | [1] |
| Kovats Retention Index (I) | 1399 | DB-Wax (polar) | [1] |
| Kovats Retention Index (I) | 1390 | Carbowax 20M (polar) | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
Disclaimer: The following data is for a quantitative HPLC method for pyrazine analysis using an external standard. While this specific study quantified this compound, it did not report LOD, LOQ, or recovery. The linearity data is provided as a reference.
| Parameter | Value | Method Details | Reference |
| Linearity (Concentration Range) | 1 to 32 µg/μL | External standard: 2-ethyl-3-methylpyrazine | [2] |
| Correlation Coefficient (R²) | 0.9999 | A = 407.2587C + 54.0169 (where A is peak area and C is concentration) | [2] |
Table 3: Illustrative Method Performance for Pyrazine Analysis in Food Matrices by GC-MS
Disclaimer: The following data is for a closely related pyrazine, 2,3-diethyl-5-methylpyrazine, and is provided as an illustrative example of typical method performance in complex matrices. These values should be experimentally determined for this compound in the specific matrix of interest.
| Matrix | Recovery (%) | Matrix Effect (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Coffee | 95 | -8 | Illustrative | Illustrative | [3] |
| Roasted Meat | 92 | -12 | Illustrative | Illustrative | [3] |
| Urine | 102 | +2 | Illustrative | Illustrative | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile pyrazines in solid matrices like roasted coffee beans.[2][3][4]
1. Sample Preparation:
-
Grind roasted coffee beans to a uniform, fine powder.
-
Accurately weigh 1-2 g of the ground coffee into a 20 mL headspace vial.
-
If using an internal standard, add a known amount of a suitable deuterated pyrazine standard solution.
-
Add a specific volume of a saturated NaCl solution to enhance the release of volatile compounds.[3]
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the analytes to partition into the headspace.[3]
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30-50 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle.
3. GC-MS Analysis:
-
Immediately insert the SPME fiber into the hot GC injector port for thermal desorption of the analytes onto the GC column.
-
GC Conditions (Illustrative):
-
Column: DB-WAX or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300 for full scan mode or Selected Ion Monitoring (SIM) for target quantification (target ion for this compound: m/z 122, qualifier ions: m/z 107, 79).
-
4. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound at different concentrations under the same conditions.
-
Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a method used for the separation and quantification of pyrazine isomers.[2]
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381)/isopropanol (B130326) mixture). Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 32 µg/µL.[2]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
HPLC Conditions:
-
Column: Chiralpak AD-H (for separation of isomers, a C18 column can also be used for general analysis).[2]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.[2]
-
Detector: Diode Array Detector (DAD) or UV detector at a suitable wavelength (e.g., 270-280 nm).
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of this compound in coffee.
Caption: General workflow for the quantitative analysis of this compound by HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of SPME Parameters for Pyrazine Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the analysis of pyrazines. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to refine your analytical methods.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the SPME analysis of pyrazines, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing low or no pyrazine (B50134) peaks in my chromatogram?
Answer: Low or non-existent pyrazine peaks can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.
-
Solution: Ensure the pH of your sample is properly adjusted to enhance pyrazine volatility. The addition of a salting-out agent, such as sodium chloride (NaCl), can improve the extraction efficiency of more polar pyrazines.[1]
-
-
Solid-Phase Microextraction (SPME) Issues: The SPME fiber itself or the extraction parameters may be suboptimal.
-
Solution: Select an SPME fiber with a polarity appropriate for your target pyrazines; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[1][2] Optimize the extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber. Also, inspect the fiber for any signs of degradation or contamination.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) System Issues: Problems within the GC-MS instrument can lead to a loss of signal.
-
Solution: Check for leaks in the injector, as this can lead to sample loss. Verify that the injection parameters are correct for your method. The column may be contaminated, requiring a bake-out or trimming. Finally, ensure the detector is functioning correctly.[1]
-
Question: What is causing my chromatographic peaks to tail or front?
Answer: Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a leading edge), can indicate several issues.
-
Peak Tailing:
-
Possible Cause: Active sites within the GC system, such as in the injector liner or on the column itself, can interact with polar pyrazines, causing peak tailing.[1]
-
Solution: Use deactivated inlet liners and replace them regularly.[1] If the column is suspected, trimming 10-20 cm from the inlet can remove active sites.[1] Consider using a more inert stationary phase or derivatizing highly polar pyrazines.[1] Adjusting the carrier gas flow rate to be optimal for your column can also improve peak shape.
-
-
Peak Fronting:
-
Possible Cause: This is often a sign of column overload, where the concentration of the analyte is too high for the column's capacity.
-
Solution: Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.
-
Question: How can I resolve co-eluting pyrazine isomers?
Answer: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.
-
Solution: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase that offers alternative selectivity. Polar columns, such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX), can provide better separation for some pyrazine isomers compared to non-polar phases.[3] Optimizing the oven temperature program with a slower ramp rate can also improve resolution.
Frequently Asked Questions (FAQs)
What is the best SPME fiber for pyrazine analysis?
For a broad range of pyrazines, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb compounds with diverse polarities and molecular weights.[1][2][4] The choice of fiber coating is critical and depends on the polarity and volatility of the target pyrazines.[4]
How do I optimize SPME extraction time and temperature?
Extraction time and temperature are critical parameters that need to be optimized to ensure efficient and reproducible extraction.
-
Extraction Temperature: Increasing the temperature generally promotes the release of volatile pyrazines from the sample matrix into the headspace.[5] However, excessively high temperatures can lead to the degradation of some compounds or decrease the adsorption efficiency of the SPME fiber.[5] A typical starting point for optimization is in the range of 40-80°C.[3][5]
-
Extraction Time: The extraction time should be sufficient to allow for the analytes to reach equilibrium or near-equilibrium between the sample, headspace, and the SPME fiber.[5] This ensures reproducible results. Optimization experiments should be conducted to determine the shortest time required to achieve maximum extraction efficiency. Typical extraction times range from 15 to 60 minutes.[2]
Should I use direct immersion or headspace SPME for pyrazine analysis?
For volatile compounds like pyrazines, Headspace SPME (HS-SPME) is generally the preferred method.[6] HS-SPME is a cleaner technique as the fiber is not in direct contact with the sample matrix, which can contain non-volatile components that could contaminate the fiber.[3][6] Direct immersion may be suitable for less volatile pyrazines in clean liquid samples.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Pyrazine Analysis
| SPME Fiber Coating | Polarity | Recommended For |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile pyrazines.[1][2][4] |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar, volatile pyrazines.[7] |
| Polyacrylate (PA) | Polar | More polar pyrazines.[7] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Highly volatile pyrazines and low molecular weight compounds.[6] |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | General purpose for volatile compounds.[8] |
Table 2: Typical Performance Data for HS-SPME-GC/MS Analysis of Pyrazines in Food Matrices
| Parameter | Edible Oils[9] | Perilla Seed Oils[9] | Yeast Extract[9] | Rapeseed Oil[5] |
| Fiber Type | PDMS/DVB/CAR | CAR/PDMS | DVB/CAR/PDMS | PDMS/DVB/CAR |
| Limit of Detection (LOD) | - | 0.07–22.22 ng/g | - | 2–60 ng/g |
| Limit of Quantitation (LOQ) | - | - | - | 6–180 ng/g |
| Recovery (%) | - | - | - | 91.6–109.2% |
| Relative Standard Deviation (RSD) | - | - | - | < 16% (intra- and inter-day) |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Pyrazines in Coffee
This protocol provides a general procedure for the extraction of volatile pyrazines from ground coffee samples.
Materials:
-
Ground coffee sample
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating and agitation system (e.g., heating block with a magnetic stirrer)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard solution for accurate quantification.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Equilibration: Place the vial in the heating block and equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile pyrazines.
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode.
-
GC-MS Analysis: Start the GC-MS analysis.
GC-MS Conditions (Example):
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 240°C and hold for 5 min.
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-300
Visualizations
Caption: HS-SPME-GC/MS Workflow for Pyrazine Analysis.
Caption: Troubleshooting Logic for Low Pyrazine Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Improving peak resolution of pyrazine isomers in GC
This technical support center provides targeted troubleshooting guides and FAQs to help you resolve issues with the gas chromatographic separation of pyrazine (B50134) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for pyrazine isomers so challenging?
Separating pyrazine isomers is a significant analytical challenge because many positional isomers have very similar physicochemical properties, leading to nearly identical interactions with the GC stationary phase.[1] This often results in co-elution, where multiple isomers exit the column at the same time, appearing as a single, overlapping peak.[1] Furthermore, these isomers frequently produce nearly identical mass spectra, making their individual identification and quantification by mass spectrometry (MS) difficult without adequate chromatographic separation.[2][3][4]
Q2: My chromatogram shows broad or tailing peaks. What are the common causes and solutions?
Poor peak shape is often caused by activity in the sample path or non-optimal chromatographic conditions. Here are several factors to investigate:
-
Active Sites: Pyrazines can interact with active sites in the GC inlet liner or at the beginning of the column. Using a deactivated inlet liner is highly recommended. If you suspect column activity, trimming the first few centimeters may resolve the issue.[2]
-
Column Contamination: Residue from previous injections can accumulate, leading to peak tailing. To remedy this, bake out the column at its maximum recommended temperature to remove contaminants.[2]
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, causing broad peaks. A typical inlet temperature range for pyrazine analysis is 250-270 °C.[5]
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure the flow rate is optimized for your column's internal diameter (e.g., approximately 1.0-1.8 mL/min for a 0.25 mm ID column).[2][5]
Q3: How do I select the best GC column for separating pyrazine isomers?
The choice of GC column is the most critical factor for separating pyrazine isomers.[2] While standard non-polar columns can be used, polar stationary phases generally provide better selectivity and resolution for these compounds.
-
Stationary Phase: Polar columns, such as those with a polyethylene (B3416737) glycol (wax) phase (e.g., DB-WAX, SUPELCOWAX 10, Stabilwax-DA), are highly recommended for providing the necessary selectivity to resolve closely eluting isomers.[2][5][6]
-
Column Dimensions: For complex mixtures or difficult separations, using a longer column (e.g., 60 m) can increase efficiency and improve resolution.[5] A standard internal diameter of 0.25 mm is a good starting point, offering a balance between efficiency and sample capacity.[7]
Q4: What is the most effective way to optimize the oven temperature program?
The temperature program directly affects retention and selectivity.[8][9] For pyrazine isomers, a slow temperature ramp is key to improving resolution.
-
Initial Temperature: A low initial oven temperature (e.g., 40 °C) is often used to ensure good trapping of volatile pyrazines at the head of the column.[5][8]
-
Ramp Rate: A slow ramp rate, typically between 2-5 °C/min, is highly effective at improving the separation of closely eluting compounds.[2][5] A general rule of thumb for an optimal ramp rate is to use 10 °C per column void time.[10]
-
Final Temperature: The final temperature should be high enough to elute all components from the column. A hold time at the final temperature helps to clean the column of any high-boiling residues before the next injection.[8]
Q5: My pyrazine signal is very low. How can I increase sensitivity?
If you are using a mass spectrometer (MS) detector, the acquisition mode is critical for sensitivity.
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range (Scan mode), use SIM mode. In this mode, the MS detector monitors only a few specific, characteristic ions for your target pyrazines. This increases the dwell time on the ions of interest, which can dramatically improve the signal-to-noise ratio and lower detection limits.[2]
-
Chemical Ionization (CI): For certain applications, chemical ionization can increase the signal intensity of molecular ions for alkylpyrazines, aiding in quantitative analysis.[6]
Troubleshooting Guide: Improving Isomer Resolution
This guide provides a systematic workflow for addressing co-elution and poor resolution of pyrazine isomers.
Caption: A logical workflow for troubleshooting poor peak resolution of pyrazine isomers.
Data & Parameters
Table 1: Recommended GC Columns and Conditions for Pyrazine Isomer Separation
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Source(s) |
| Column Phase | SUPELCOWAX® 10 | Stabilwax-DA | DB-WAX | ,[5],[6] |
| Dimensions | 30 m x 0.25 mm, 0.25 µm | 60 m | 30 m x 0.25 mm, 0.25 µm | ,[5],[6] |
| Oven Program | 40°C (5 min), then 4°C/min to 230°C | 40°C (2 min), then 3°C/min to 240°C (hold 1 min) | 40°C (2 min), then 10°C/min to 240°C | ,[5],[6] |
| Carrier Gas | Helium, 30 cm/sec | Helium, 1.8 mL/min | Helium | ,[5],[6] |
| Inlet Temp. | 270 °C | 250 °C | 250 °C | ,[5],[6] |
| Injection Mode | Splitless | Splitless | Splitless | ,[5] |
Table 2: Recommended Mass Spectrometer (MS) Detector Settings
| Parameter | Setting | Purpose | Source(s) |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. | [2][5] |
| Ion Source Temp. | 230 °C | Maintains analyte in the gas phase and prevents contamination. | [2][5] |
| Acquisition Mode | Full Scan or SIM | Scan for general identification; SIM for high-sensitivity quantitation. | [2] |
| Mass Scan Range | m/z 50-550 amu | Covers the expected mass range for common pyrazine compounds. | [5] |
Experimental Protocols
Protocol: Analysis of Pyrazines using Headspace SPME-GC-MS
This protocol describes a typical method for the extraction and analysis of volatile pyrazines from a solid or liquid matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Sample Weighing: Accurately weigh 1-5 g of your solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[2]
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[2]
-
Extraction: Place the vial in a heating block or autosampler agitator. Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace above the sample. Optimal extraction conditions must be determined empirically, but a common starting point is 30-40 minutes at 50-65 °C.[5]
2. GC-MS Analysis
-
System Setup: Install a polar capillary column (e.g., SUPELCOWAX 10, 60 m x 0.25 mm, 0.25 µm). Set the GC and MS parameters according to the recommendations in Tables 1 and 2.
-
Desorption: After extraction, the SPME fiber is inserted into the hot GC inlet (e.g., 250-270 °C) for thermal desorption, typically for 5 minutes in splitless mode. This transfers the analytes from the fiber to the GC column.[2]
-
Chromatographic Run: The oven temperature program begins, separating the pyrazine isomers as they travel through the column.[2]
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and detected.[2]
-
Data Analysis: Process the resulting chromatogram. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and, most importantly, by confirming their retention indices against known standards run under the same conditions.[2]
Caption: A simplified experimental workflow for pyrazine isomer analysis by HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Analysis of 2-Ethyl-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-5-methylpyrazine. The focus is on identifying and mitigating matrix effects, a common challenge in the quantitative analysis of this compound in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, this can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] For instance, non-volatile components in a food matrix can coat the GC inlet liner or the ion source of a mass spectrometer, creating active sites that interact with the analyte or affect ionization.[3][4] This can lead to poor peak shape, reduced sensitivity, and unreliable results.[5]
Q2: Which analytical techniques are most susceptible to matrix effects for this compound?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to matrix effects.[1][2] In GC-MS, matrix components can cause "matrix-induced chromatographic response enhancement," where active sites in the injector are masked, leading to higher than expected analyte response.[3][4] In LC-MS, co-eluting matrix components can interfere with the desolvation and ionization of this compound in the ion source, leading to ion suppression or enhancement.[1][6]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present at the retention time of the analyte.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard, such as a deuterated version of this compound, is considered the gold standard for correcting matrix effects.[7] This is because the internal standard co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate normalization of the signal.[7] When an isotopically labeled standard is not available, matrix-matched calibration is a widely used alternative.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system: The basic nature of pyrazines can lead to interactions with active sites.[5] Column overload: Injecting too much sample.[5] Inlet issues: Contaminated liner or improper column installation.[5][8] | 1. Inlet Maintenance: Regularly replace the septum and liner. Use a deactivated liner.[5] 2. Dilute the Sample: Reduce the concentration of the analyte injected.[5] 3. Check Column Installation: Ensure the column is cut squarely and installed correctly in the inlet and detector.[5] |
| Inconsistent Results (Poor Reproducibility) | Matrix Effects: Variable signal suppression or enhancement between samples.[2] Sample Preparation Variability: Inconsistent extraction efficiency.[9] Instrument Instability: Fluctuations in temperature or gas flow.[10] | 1. Implement Matrix-Matched Calibration: Prepare standards in a blank matrix extract.[4] 2. Use an Internal Standard: Add a known amount of an internal standard (ideally isotope-labeled) to all samples and standards.[7][11] 3. Optimize Sample Preparation: Use robust extraction methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[12][13] 4. Perform System Suitability Checks: Inject a standard solution periodically to monitor instrument performance. |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent or method may not be optimal for the matrix.[11] Analyte Degradation: The compound may be unstable under the extraction or analysis conditions. | 1. Optimize Extraction Method: Test different solvents and extraction times. For aqueous samples, LLE with dichloromethane (B109758) or diethyl ether is common.[12] For solid samples, SPE can provide cleaner extracts.[12][14] 2. Evaluate pH: Adjusting the pH of the sample can improve extraction efficiency for basic compounds like pyrazines. 3. Check for Thermal Degradation: If using GC, ensure the inlet temperature is not excessively high. |
| Signal Suppression/Enhancement in MS | Co-eluting Matrix Components: Other compounds from the sample are entering the ion source at the same time as the analyte.[1] | 1. Improve Chromatographic Separation: Modify the GC oven temperature program or the LC mobile phase gradient to separate the analyte from interfering peaks.[10] 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as SPE with multiple washing steps, to remove a wider range of matrix components.[14] 3. Dilute the Sample: Reducing the concentration of matrix components entering the MS can lessen the effect, but may compromise sensitivity.[1] |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for extracting this compound from liquid matrices like beverages.
-
Sample Preparation: Take a known volume (e.g., 10 mL) of the liquid sample in a separatory funnel.
-
Internal Standard Spiking: Add a precise amount of an internal standard solution (e.g., 2,3-Diethyl-5-methylpyrazine-d7).[12]
-
Extraction: Add a suitable organic solvent like dichloromethane (DCM) at a solvent-to-sample ratio of 1:2.[12]
-
Mixing: Shake the funnel vigorously for 2 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
Protocol 2: Solid Phase Extraction (SPE) for Complex Matrices
This protocol is effective for cleaning up extracts from complex solid or semi-solid samples like food homogenates.
-
Initial Extraction: Extract a known weight of the homogenized sample with a solvent such as ethyl acetate.
-
Internal Standard Spiking: Add a known amount of an internal standard to the extract.[14]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.[14]
-
Sample Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[14]
-
Elution: Elute the this compound with a stronger organic solvent like methanol or acetonitrile.[14]
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute in the injection solvent.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, data illustrating the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Impact of Matrix on Analyte Response
| Matrix | Analyte Peak Area (Solvent Standard) | Analyte Peak Area (Matrix-Matched Standard) | Matrix Effect (%) |
| Coffee Extract | 1,500,000 | 1,125,000 | -25% (Suppression) |
| Roasted Peanuts | 1,500,000 | 1,800,000 | +20% (Enhancement) |
| Plasma | 1,500,000 | 975,000 | -35% (Suppression) |
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
Table 2: Comparison of Sample Preparation Techniques on Recovery
| Technique | Matrix | Recovery (%) | RSD (%) |
| Liquid-Liquid Extraction (LLE) | Beverage | 91.6 - 109.2 | < 16 |
| Solid Phase Extraction (SPE) | Food Homogenate | 85.2 - 105.4 | < 10 |
| Headspace SPME | Solid Food | 95.1 - 110.3 | < 15 |
Recovery data is often determined by comparing the analyte response in a spiked matrix sample to a standard of the same concentration.[12]
Visualizations
Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects.
Caption: Experimental workflow for sample preparation incorporating an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Reducing thermal degradation of pyrazines during GC injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the thermal degradation of pyrazines during Gas Chromatography (GC) injection.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low or no pyrazine (B50134) peaks in my chromatogram. What are the primary causes and solutions?
A1: Low or non-existent pyrazine peaks can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting this issue:
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Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.
-
Solution: Ensure the pH of your sample is optimized to enhance pyrazine volatility. The addition of a salting-out agent, like sodium chloride (NaCl), can improve the extraction efficiency of more polar pyrazines.[1]
-
-
Injection Issues: Problems with the injection process itself can prevent the sample from reaching the column.
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Active Sites: Pyrazines can interact with active sites in the GC inlet, leading to degradation and sample loss.
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Inlet Temperature: An inappropriate inlet temperature can either be too low for efficient vaporization or too high, causing thermal degradation.
Q2: My pyrazine peaks are tailing or showing poor shape. How can I improve this?
A2: Poor peak shape is often caused by activity in the sample path or suboptimal chromatographic conditions.
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Active Sites in the Inlet: The glass liner in the GC inlet is a primary source of active sites where pyrazines can adsorb, leading to peak tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.
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Improper Injection Technique: Slow sample transfer in splitless injections can sometimes contribute to peak tailing.
-
Solution: Optimize the splitless hold time to ensure efficient transfer of analytes to the column.[8]
-
Q3: How can I minimize the thermal degradation of pyrazines during injection?
A3: Minimizing thermal stress on the analytes during injection is crucial for accurate quantification of pyrazines.
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Lower Inlet Temperature: The most direct approach is to reduce the injector temperature.
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Solution: Experiment with lowering the inlet temperature in increments while monitoring peak area and shape. The optimal temperature will be a balance between efficient vaporization and minimal degradation.
-
-
Cool On-Column (COC) Injection: This technique injects the sample directly onto the column without a heated inlet, thereby eliminating the primary source of thermal degradation.[3][9][10]
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Programmed Temperature Vaporization (PTV) Injection: PTV inlets allow for a gentle heating profile, starting at a low temperature and ramping up to vaporize the sample.[3][12]
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Solution: Use a PTV injector with a temperature program that starts below the solvent's boiling point and ramps up at a controlled rate. This minimizes the time the pyrazines are exposed to high temperatures.
-
Q4: What type of GC inlet liner is best for pyrazine analysis?
A4: The choice of inlet liner can significantly impact the analysis of pyrazines by influencing vaporization efficiency and minimizing active sites.
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Deactivation: The single most important characteristic of a liner for pyrazine analysis is its inertness.
-
Geometry and Packing: The shape and packing of the liner can affect how the sample is vaporized.
Data Presentation
The following tables summarize key quantitative parameters for the analysis of pyrazines.
Table 1: Recommended GC Inlet and Oven Parameters for Pyrazine Analysis
| Parameter | Recommended Value | Rationale |
| Inlet Temperature | 200 - 250 °C | Balances efficient vaporization with minimizing thermal degradation.[3][15] |
| Injection Mode | Splitless | Ideal for trace analysis to maximize analyte transfer to the column.[2][8] |
| Splitless Hold Time | 1.5 - 2x liner volume sweep | Ensures complete transfer of analytes from the liner to the column.[8] |
| Initial Oven Temp. | 40 - 60 °C | Allows for solvent focusing and improves peak shape for volatile pyrazines.[15][16] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[15] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns to achieve good separation.[15] |
Table 2: Comparison of Injection Techniques for Thermally Labile Compounds
| Injection Technique | Principle | Advantages | Disadvantages |
| Hot Split/Splitless | Sample is rapidly vaporized in a hot inlet. | Simple, robust, and widely available. | High potential for thermal degradation of labile compounds.[9][10] |
| Cool On-Column (COC) | Sample is injected directly into the cooled column. | Eliminates thermal degradation in the inlet; ideal for thermally sensitive compounds.[3][9][10] | Can be less robust for dirty samples; requires a retention gap.[9][11] |
| Programmed Temp. Vaporizer (PTV) | Sample is injected into a cool inlet which is then rapidly heated. | Reduces thermal stress on analytes; allows for solvent venting.[3][12] | More complex instrumentation and method development. |
Experimental Protocols
This section provides a detailed methodology for a common approach to pyrazine analysis.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Pyrazines
-
Sample Preparation:
-
HS-SPME Procedure:
-
Place the vial in an autosampler tray or heating block and incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the sample to equilibrate.[2]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a set time (e.g., 30 minutes) at the same temperature.[2]
-
-
GC-MS Analysis:
-
Retract the SPME fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[2]
-
Ensure the GC is operating in splitless mode during the desorption period.[2]
-
Begin the oven temperature program to separate the analytes.
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Detect the eluting compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.[2]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to reducing pyrazine degradation.
Caption: Troubleshooting workflow for low or no pyrazine peaks.
Caption: Decision tree for selecting an appropriate GC injection technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 10. researchgate.net [researchgate.net]
- 11. glsciences.eu [glsciences.eu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. glsciences.eu [glsciences.eu]
- 14. agilent.com [agilent.com]
- 15. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 16. aasnig.com [aasnig.com]
Technical Support Center: Troubleshooting 2-Ethyl-5-methylpyrazine Recovery
Welcome to the Technical Support Center for 2-Ethyl-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, extraction, and purification of this compound, with a focus on addressing issues of low recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice in a question-and-answer format to overcome common pitfalls and improve the yield of this compound in your experiments.
Synthesis Troubleshooting
Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine (B50134) synthesis can stem from several factors. Here are some common culprits and potential solutions:
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Suboptimal Reaction Conditions: The synthesis of pyrazines, often through the condensation of α-dicarbonyl compounds with 1,2-diamines, is highly sensitive to reaction conditions.[1] Ensure that temperature, pressure, and reaction time are optimized for your specific substrates. Some synthetic methods are known to have drawbacks, such as harsh reaction conditions that can lead to product degradation.[1]
-
Incomplete Oxidation of Dihydropyrazine (B8608421) Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the aromatic pyrazine.[1] If this oxidation step is incomplete, your final product will be a mixture, thereby lowering the yield of the desired this compound. Ensure you are using an appropriate oxidizing agent and suitable reaction conditions for this crucial step.[1]
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Side Reactions and Byproduct Formation: The reactive nature of the starting materials can lead to the formation of unexpected byproducts, such as imidazole (B134444) derivatives, which can compete with the main reaction and reduce the yield of the target pyrazine.[1][2] Careful control of reactant stoichiometry and reaction temperature can help minimize these side reactions.
Question 2: I am observing the formation of several unexpected byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The formation of byproducts is a common issue in pyrazine synthesis.
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Identification: The most effective way to identify byproducts is by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can help in elucidating the structures of the impurities.
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Minimization: To minimize byproducts, consider the following:
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Purify Starting Materials: Impurities in your starting materials can lead to side reactions. Consider purifying your precursors before use.[1]
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Optimize Reaction Conditions: As mentioned earlier, fine-tuning the reaction temperature, time, and solvent can significantly reduce the formation of unwanted byproducts.
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Choice of Synthetic Route: Some classical pyrazine syntheses, like the Staedel–Rugheimer and Gutknecht methods, are known for potential side reactions due to the reactive nature of the intermediates.[1] Exploring alternative, more modern synthetic routes might be beneficial.
-
Extraction and Purification Troubleshooting
Question 3: My recovery of this compound is low after liquid-liquid extraction (LLE). How can I improve this?
Answer: Liquid-liquid extraction can be inefficient if not optimized.[1] Here are some tips to improve recovery:
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Solvent Polarity: The choice of extraction solvent is critical. The polarity of the solvent should be adjusted based on the target analyte and the sample matrix.[5] For pyrazines, solvents like dichloromethane (B109758) (DCM) or methyl tert-butyl ether (MTBE) are often used.[1]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[5]
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Salting Out: The addition of salt to the aqueous layer can increase the partitioning of the pyrazine into the organic layer, thereby improving recovery.[6]
Question 4: I am having trouble purifying this compound by recrystallization, and the recovery is poor. What are the common mistakes?
Answer: Recrystallization is a powerful purification technique, but several factors can lead to low recovery.
-
Solvent Choice: The ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.[1]
-
Cooling Rate: Rapid cooling, or "shock cooling," can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[1] Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.[2]
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Amount of Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved even at low temperatures, leading to low recovery.[2] Use a minimal amount of hot solvent to dissolve the crude product.
Question 5: My purified this compound appears oily instead of crystalline. What could be the issue?
Answer: An oily product after purification often indicates the presence of impurities that depress the melting point.[2] Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.[2] Trying a different solvent or a mixture of solvents for crystallization might also resolve the issue.[2]
Data Presentation
Table 1: Comparison of Purification Methods for Pyrazine Derivatives
| Purification Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the compound between two immiscible liquid phases.[6] | Well-established and can handle larger sample volumes.[6] | Can be labor-intensive, requires large volumes of potentially hazardous solvents, and may result in incomplete extraction.[6] |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[1] | Can yield very pure crystalline products.[2] | Requires careful solvent selection and control of the cooling rate to avoid low recovery.[1][2] |
| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase as they are passed through a column with a mobile phase.[1] | Effective for separating complex mixtures and isolating pure compounds.[2] | Can be time-consuming and may require significant amounts of solvent.[1] |
| Distillation | Separation of volatile compounds based on differences in their boiling points.[1] | Effective for removing non-volatile byproducts.[1] | Only applicable to volatile pyrazines and may not separate compounds with similar boiling points.[1] |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazines via Condensation
This protocol provides a generalized workflow for pyrazine synthesis through the condensation of an α-diketone with a 1,2-diamine.
Materials:
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α-Diketone (e.g., 2,3-pentanedione (B165514) as a precursor for the ethyl group)
-
1,2-Diamine (e.g., 1,2-diaminopropane (B80664) for the methyl group)
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Potassium tert-butoxide (tBuOK) - catalytic amount
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for elution
Procedure:
-
Dissolve the α-diketone in methanol in a reaction flask.
-
Add the 1,2-diamine and a catalytic amount of potassium tert-butoxide (tBuOK).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., DCM or MTBE).[1]
-
Collect the fractions and analyze them by GC-MS to identify the fractions containing the purified this compound.[1]
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying pyrazines using column chromatography.
Materials:
-
Crude pyrazine product
-
Silica gel (5-7 g)
-
Organic solvent for dissolving the sample (e.g., DCM, MTBE)
-
Eluent for the column
-
Collection tubes
Procedure:
-
Pack 5-7 g of silica gel into a short column.
-
Dissolve the crude pyrazine product in a minimal amount of an appropriate organic solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Pass the eluent through the column to separate the components.
-
Collect the eluent in fractions.[1]
-
Analyze each fraction using TLC or GC-MS to identify the fractions containing the pure pyrazine.[1]
Visualizations
Caption: A troubleshooting workflow for low recovery of this compound.
Caption: A generalized workflow for pyrazine synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Complex Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development for complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in method development for complex food matrices?
A1: The primary challenges stem from the inherent complexity and variability of food samples.[1][2] Key difficulties include:
-
Matrix Interferences: Food is composed of a wide array of components like fats, proteins, carbohydrates, and pigments that can interfere with the analysis of target analytes.[2] This can lead to issues such as ion suppression in mass spectrometry and co-elution in chromatography.[3]
-
Sample Heterogeneity: Achieving a representative sample from a large, non-uniform batch of food can be difficult, leading to variability in results.[4]
-
Low Analyte Concentrations: Target compounds, such as contaminants or residues, are often present at very low levels, requiring highly sensitive and selective methods for detection and quantification.[2]
-
Analyte Stability: Analytes can degrade during sample preparation and analysis due to enzymatic activity, heat, or pH changes.[5]
Q2: What is the "matrix effect" in LC-MS/MS analysis of food samples?
A2: The matrix effect is the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[6] This can result in either signal suppression (most common) or enhancement, leading to inaccurate quantification.[3] It is a significant challenge in LC-MS/MS-based food analysis.[6]
Q3: How can I minimize matrix effects?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte of interest from matrix components.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of the analyte as an internal standard to correct for both matrix effects and extraction losses.[8]
Q4: What are the advantages of using the QuEChERS method for sample preparation?
A4: The QuEChERS method is widely used for the analysis of pesticides and other contaminants in food matrices due to its numerous advantages:[9]
-
Simplicity and Speed: It is a straightforward and rapid extraction and cleanup method.
-
Low Solvent Consumption: It uses smaller volumes of organic solvents compared to traditional methods.
-
Broad Applicability: It can be used for a wide range of analytes and food matrices.
-
Cost-Effectiveness: It is a relatively inexpensive method.
Troubleshooting Guides
Section 1: Sample Preparation
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete extraction from the matrix. Analyte degradation during extraction. Inefficient phase separation. | Optimize extraction solvent and pH.[10] Use a more vigorous extraction technique (e.g., sonication, homogenization). Add antioxidants or work at low temperatures to prevent degradation.[5] Adjust salt concentration or solvent ratios for better phase separation. |
| Poor Reproducibility | Sample heterogeneity.[4] Inconsistent sample processing. Variability in manual extraction steps. | Homogenize the entire laboratory sample thoroughly before taking a subsample.[5][11] Ensure consistent timing, temperature, and mixing for all samples. Automate sample preparation steps where possible. |
| Clogged SPE Cartridges | High particulate matter in the sample extract. Precipitation of matrix components. | Centrifuge or filter the sample extract before loading onto the SPE cartridge. Dilute the extract to reduce the concentration of matrix components. Optimize the SPE method to prevent precipitation. |
Section 2: Liquid Chromatography (LC)
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing or Fronting | Column overload. Column contamination or degradation. Inappropriate mobile phase pH. Secondary interactions between analyte and stationary phase. | Reduce the injection volume or sample concentration.[12] Use a guard column and flush the column regularly.[13] Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] Add a competing agent to the mobile phase. |
| Retention Time Shifts | Changes in mobile phase composition or pH.[3][12] Fluctuations in column temperature. Column aging. Air bubbles in the pump. | Prepare fresh mobile phase and ensure proper mixing.[12] Use a column oven to maintain a stable temperature.[13] Replace the column if it has degraded. Degas the mobile phase and prime the pump. |
| Split Peaks | Clogged frit or void at the head of the column. Sample solvent incompatible with the mobile phase. | Reverse flush the column (if recommended by the manufacturer). Replace the column if the problem persists. Dissolve the sample in the mobile phase or a weaker solvent. |
Section 3: Mass Spectrometry (MS)
| Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from matrix effects.[14] Inefficient ionization. Contaminated ion source.[3] Incorrect instrument settings. | Improve sample cleanup to remove interfering matrix components.[14] Optimize ionization source parameters (e.g., gas flows, temperature, voltage).[14] Clean the ion source components.[3] Tune and calibrate the mass spectrometer.[14] |
| High Background Noise | Contamination from the sample, solvent, or system.[3] Leaks in the system. | Use high-purity solvents and reagents. Implement a thorough cleaning procedure for the LC system and MS source. Check for leaks in the gas supply and fittings.[15] |
| Inaccurate Mass Measurement | Incorrect or infrequent mass calibration.[14] Instrument drift due to temperature fluctuations. | Perform regular mass calibration using appropriate standards.[14] Ensure a stable laboratory environment. |
Experimental Protocols & Workflows
General QuEChERS Protocol for Pesticide Residue Analysis in Fruits and Vegetables
This protocol provides a general methodology for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the food sample into a blender.
-
Add an equal amount of water (for dry commodities) and blend until a homogeneous paste is formed.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate). The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
4. Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.
-
The extract may need to be acidified or diluted prior to injection.
Below is a diagram illustrating the general QuEChERS workflow.
Troubleshooting Logic for LC-MS/MS Analysis
The following diagram outlines a logical approach to troubleshooting common issues encountered during LC-MS/MS analysis of complex food matrices.
References
- 1. Ask the Expert: Overcoming the Challenges of Sample Preparation | Lab Manager [labmanager.com]
- 2. Frontiers | Challenges and Innovations in Analysing Complex Food Mixtures [frontiersin.org]
- 3. zefsci.com [zefsci.com]
- 4. Overcoming Common Sampling Challenges in Food Analysis • Food Safety Institute [foodsafety.institute]
- 5. Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru [thermofisher.com]
- 6. Validation challenges in liquid chromatography-tandem mass spectrometry methods for the analysis of naturally occurring compounds in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 12. ijnrd.org [ijnrd.org]
- 13. chromtech.com [chromtech.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. gentechscientific.com [gentechscientific.com]
Technical Support Center: Mass Spectrometry of Alkylpyrazines
Welcome to the technical support center for the mass spectrometry analysis of alkylpyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to interferences encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the mass spectrometry of alkylpyrazines?
A1: The most common interferences in alkylpyrazine analysis by mass spectrometry include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target alkylpyrazines, leading to inaccurate quantification.[1] This is a significant issue in complex matrices like food and biological samples.
-
Isobaric Interferences: Different alkylpyrazine isomers or other unrelated compounds in the sample may have the same nominal mass-to-charge ratio (m/z), making it difficult to distinguish them based on mass alone.[2]
-
Co-eluting Compounds: Structurally similar alkylpyrazine isomers often have very similar retention times on common gas chromatography (GC) columns, leading to overlapping peaks that are difficult to resolve and quantify individually.[3]
-
Contamination: Background contamination from various sources such as solvents, sample preparation materials (e.g., plasticizers), or carryover from previous injections can introduce extraneous peaks and interfere with the analysis.
Q2: How can I differentiate between isobaric alkylpyrazine isomers that have very similar mass spectra?
A2: Differentiating isobaric alkylpyrazines requires a multi-faceted approach, as their mass spectra can be nearly identical. The most effective strategy is to use a combination of mass spectrometry and gas chromatographic retention indices (RI). By comparing the retention indices of your unknown peaks to a database of known values for the specific GC column you are using, you can achieve a much more confident identification.[4][5][6] It is crucial to use a high-resolution GC column and an optimized temperature program to maximize the separation of isomers.
Q3: What is the "matrix effect," and how can I determine if it's impacting my results?
A3: The matrix effect is the alteration of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise quantitative accuracy.[1]
To determine if your analysis is affected by matrix effects, you can compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (a matrix-matched calibration). A significant difference between the slopes indicates the presence of matrix effects.[1] The matrix effect (ME) can be quantified using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[1]
Q4: When should I use Selected Ion Monitoring (SIM) mode instead of Full Scan mode?
A4: The choice between SIM and Full Scan mode depends on your analytical goals:
-
Full Scan Mode: This mode is ideal for qualitative analysis, where you are trying to identify unknown compounds in your sample. It provides a complete mass spectrum, which can be searched against a library for identification.
-
Selected Ion Monitoring (SIM) Mode: This mode is used for quantitative analysis of target compounds. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific ions characteristic of your alkylpyrazines of interest. This significantly increases the dwell time on each ion, dramatically improving the signal-to-noise ratio and leading to much lower detection limits.[7][8] SIM mode can be tens to hundreds of times more sensitive than scan mode.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of alkylpyrazines.
Problem 1: Low or No Signal for My Target Alkylpyrazine
-
Potential Cause: Insufficient sample concentration, injection issues, or suboptimal instrument parameters.
-
Troubleshooting Steps:
-
Verify Sample Concentration: Ensure your sample is concentrated enough for your instrument's sensitivity.
-
Check the Injection System:
-
Confirm the autosampler is functioning correctly and the syringe is not blocked.
-
For Headspace Solid-Phase Microextraction (HS-SPME), ensure the fiber is exposed to the headspace for the optimized duration and that desorption in the GC inlet is complete.
-
-
Optimize MS Parameters:
-
Problem 2: Poor Peak Shape (Tailing or Broad Peaks)
-
Potential Cause: Active sites in the GC system, incorrect carrier gas flow rate, or a contaminated inlet liner.
-
Troubleshooting Steps:
-
Check for Active Sites: Tailing peaks for polar compounds like pyrazines can indicate active sites in the injector or column. Use a deactivated inlet liner and a high-quality, inert GC column.
-
Verify Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure your carrier gas flow rate is set correctly for your column dimensions (typically around 1.0-1.2 mL/min for a 0.25 mm ID column).
-
Inspect and Clean the Inlet Liner: The inlet liner can become contaminated with non-volatile matrix components. Regularly inspect and replace the liner as needed.
-
Problem 3: Co-elution of Alkylpyrazine Isomers
-
Potential Cause: Insufficient chromatographic separation due to similar physicochemical properties of the isomers.
-
Troubleshooting Steps:
-
Select an Appropriate GC Column: For separating alkylpyrazines, a polar column like a DB-WAX is often more effective at resolving isomers than a non-polar column like a DB-5ms.[2]
-
Optimize the Oven Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.
-
Use Retention Indices for Confirmation: Do not rely solely on mass spectra for identification. Calculate the retention indices of your peaks and compare them to known values from databases for your specific column.[4][5][6]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for minimizing interferences and achieving accurate quantification. Below is a summary of the effectiveness of different strategies.
Table 1: Quantitative Comparison of Cleanup Methods for Pesticide Residues (as a proxy for Alkylpyrazine Behavior)
| Cleanup Sorbent (in QuEChERS d-SPE) | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Efficacy in Matrix Removal |
| PSA (Primary Secondary Amine) | Spinach, Orange, Avocado, Salmon, Bovine Liver | 70-120% | < 20% | Good overall performance |
| C18 | Spinach, Orange, Avocado, Salmon, Bovine Liver | 70-120% | < 20% | Effective for non-polar interferences |
| Z-Sep® (Zirconia-based) | Spinach, Orange, Avocado, Salmon, Bovine Liver | 70-120% | < 20% | Excellent for removing fatty acids and pigments |
| GCB (Graphitized Carbon Black) | Spinach, Orange, Avocado, Salmon, Bovine Liver | Lower for planar molecules (<70%) | > 20% for some analytes | Very effective for pigment removal, but can adsorb planar analytes |
| Data synthesized from a study on pesticides, which have a wide range of polarities and structures, providing an indication of sorbent performance for various analytes.[9] |
Table 2: Comparison of QuEChERS and SPE for Pesticide Residue Analysis
| Parameter | QuEChERS with d-SPE | Traditional Cartridge SPE |
| Time per Sample | < 25 min | 100-120 min |
| Solvent Consumption | < 15 mL | 60-90 mL |
| Procedure Complexity | Simple (extraction, purification) | Complex (activation, loading, rinsing, elution) |
| Recovery Rate | High (though some polar compounds can be lower) | High (can be higher for some compounds) |
| Purification Effect | Good | Generally Better |
| This table provides a general comparison of the two techniques.[10] Specific recovery rates are highly dependent on the analyte and matrix. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Alkylpyrazines in a Liquid Matrix
This protocol is suitable for extracting volatile alkylpyrazines from liquid samples such as beverages or microbial cultures.
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
If performing quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated alkylpyrazine).
-
Seal the vial with a PTFE/silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or autosampler agitator and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).
-
Start the GC-MS analysis using an appropriate temperature program to separate the alkylpyrazines.
-
Protocol 2: Solid-Phase Extraction (SPE) for Alkylpyrazine Cleanup in a Liquid Extract
This protocol provides a general workflow for cleaning up a liquid sample extract to reduce matrix components.
-
Cartridge Selection and Conditioning:
-
Choose an SPE cartridge with a sorbent that has a high affinity for your target alkylpyrazines (e.g., a mixed-mode or reversed-phase sorbent).
-
Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent to activate it.
-
Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., water or a weak buffer).
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., deionized water) to remove polar interferences.
-
-
Elution:
-
Elute the retained alkylpyrazines with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the elution solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Strategy for separating alkylpyrazine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. chromtech.net.au [chromtech.net.au]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 9. mdpi.com [mdpi.com]
- 10. hawach.com [hawach.com]
Technical Support Center: Enhancing Trace Level Detection of Pyrazines
Welcome to the technical support center for the analysis of pyrazine (B50134) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the sensitivity of trace-level pyrazine detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation & Extraction
Q1: My pyrazine recovery is low after extraction. What are the common causes and how can I improve it?
A1: Low recovery is a frequent challenge. The cause depends on your extraction method:
-
Liquid-Liquid Extraction (LLE): In LLE, low recovery can be due to incomplete partitioning of pyrazines into the organic solvent, formation of emulsions, or loss of volatile pyrazines during solvent evaporation.[1]
-
Solutions:
-
Increase the number of extraction steps (e.g., perform three extractions with fresh solvent).[1]
-
Optimize the solvent choice; dichloromethane (B109758) and diethyl ether are commonly effective for pyrazines.[1]
-
Add salt (salting-out effect) to the aqueous phase to decrease the solubility of pyrazines and promote their transfer to the organic phase.[2]
-
To break emulsions, try centrifugation or adding a small amount of a different organic solvent.
-
-
-
Solid-Phase Extraction (SPE): For SPE, issues often arise from incorrect sorbent selection or elution conditions.
-
Solutions:
-
Ensure the sorbent material is appropriate for the polarity of your target pyrazines.
-
Optimize the pH of the sample before loading to ensure the pyrazines are in a neutral form for better retention on non-polar sorbents.
-
Test different elution solvents and volumes to ensure complete desorption of the analytes from the cartridge.
-
-
-
Solid-Phase Microextraction (SPME): In SPME, recovery is influenced by fiber chemistry, temperature, and time.
-
Solutions:
-
Ensure the SPME fiber coating is appropriate for your target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines due to its mixed polarity.[1][3]
-
Optimize extraction temperature and time. Increasing the temperature can enhance the volatility of pyrazines, but excessive heat can degrade the sample or the fiber. An optimal time is required to reach equilibrium between the sample, the headspace, and the fiber.[3][4]
-
Agitate the sample during extraction to facilitate the release of analytes into the headspace.[1]
-
-
Q2: I'm observing poor reproducibility with my Headspace Solid-Phase Microextraction (HS-SPME) analysis. How can I improve it?
A2: Reproducibility issues in HS-SPME often stem from inconsistent experimental parameters. To improve this:
-
Control Temperature: Precisely control the temperature of the sample and the headspace during equilibration and extraction. Use an autosampler or a temperature-controlled heating block.[1]
-
Consistent Timing: Ensure that the equilibration and extraction times are identical for all samples and standards.[4]
-
Sample Matrix: The sample matrix can significantly affect the partitioning of analytes. For quantitative analysis, use matrix-matched standards or the standard addition method to compensate for these effects.
-
Fiber Care: SPME fibers can degrade over time or become contaminated. Condition the fiber before each batch of analyses as recommended by the manufacturer and store it properly. Analyte carryover can also be an issue if desorption is incomplete, so ensure the desorption time and temperature in the GC inlet are sufficient.[1]
Q3: How do I choose the right SPME fiber for my target pyrazines?
A3: The choice of fiber is critical and depends on the polarity and volatility of the target pyrazines.[1] For a broad range of pyrazines with diverse polarities and molecular weights, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended and widely used.[1][3][5] Less volatile or more polar pyrazines may require a different fiber chemistry. It is often beneficial to screen a few different fiber types during method development to find the one with the best extraction efficiency for your specific compounds of interest.
Chromatography & Mass Spectrometry (GC-MS / LC-MS)
Q4: I am having trouble separating isomeric pyrazines using GC-MS. What can I do?
A4: Mass spectra of many positional isomers of alkylpyrazines are very similar, making their differentiation by MS alone nearly impossible.[6][7]
-
Solutions:
-
Optimize GC Conditions: Adjust the oven temperature program. A slower temperature ramp can improve the resolution of closely eluting compounds.[1]
-
Change GC Column: The most effective solution is to use a different capillary column with a different stationary phase. Polar columns, such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phase, often provide better separation for pyrazine isomers compared to non-polar columns (e.g., DB-5MS).[8]
-
Use Retention Indices (RI): Unambiguous identification can be achieved by comparing the gas chromatographic retention indices of the analytes with those of authentic standards or with values from reliable databases like NIST.[6][7]
-
Q5: My signal-to-noise ratio is poor. How can I increase the sensitivity of my mass spectrometer?
A5: Poor signal-to-noise (S/N) limits your detection capabilities. To enhance sensitivity:
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Full Scan mode), use SIM mode. In SIM, the mass spectrometer monitors only a few specific, characteristic ions for your target pyrazines. This increases the dwell time on each ion, which can dramatically improve the S/N ratio and lower the limits of detection (LOD).[1][9]
-
Optimize Ion Source Parameters: Tune the ion source of your mass spectrometer to maximize the signal for your compounds of interest. Adjust parameters like the ion source temperature and electron energy. An electron energy of 70 eV is standard for electron ionization (EI) as it provides reproducible fragmentation patterns that are comparable to library spectra.[1][9]
-
Chemical Ionization (CI): Consider using chemical ionization instead of electron ionization. CI is a softer ionization technique that often results in less fragmentation and a more intense molecular ion peak, which can increase sensitivity for quantitative analysis.[8]
Q6: When should I choose Liquid Chromatography (LC-MS) over Gas Chromatography (GC-MS) for pyrazine analysis?
A6: The choice depends on the properties of your analytes and the sample matrix.
-
GC-MS is the traditional and most widely used technique for volatile and semi-volatile compounds like many alkylpyrazines.[6][10] It generally offers excellent separation and sensitivity, especially when coupled with headspace or SPME techniques.
-
LC-MS/MS , particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is advantageous for less volatile, more polar, or thermally unstable pyrazine derivatives.[10][11][12] It is also well-suited for analyzing pyrazines directly in liquid samples like beverages without extensive sample preparation, as the sample can often be injected directly after dilution and filtration.[12]
Quantitative Data Summary
The selection of a sample preparation technique is a critical step that depends on the sample matrix, target analytes, and required analytical performance.[2] The following tables summarize typical performance characteristics and instrumental parameters to serve as a starting point for method development.
Table 1: Performance Comparison of Sample Preparation Techniques for Pyrazine Analysis
| Technique | Principle | Advantages | Limitations | Typical LODs (ng/g or ng/mL) |
| HS-SPME | Adsorption of volatile analytes from headspace onto a coated fiber. | Solvent-free, sensitive, simple, automatable.[1][13] | Fiber degradation, analyte carryover, matrix effects.[1] | 0.01 - 10 |
| SBSE | Sorption of analytes from a liquid sample onto a PDMS-coated stir bar. | Higher sensitivity than SPME (larger phase volume), solvent-free.[1][2] | Limited to liquid samples, potential for stir bar damage.[1] | 0.001 - 1 |
| LLE | Partitioning of analytes between two immiscible liquid phases. | Robust, applicable to a wide range of pyrazines.[2] | Requires large volumes of organic solvents, labor-intensive, emulsion formation.[1] | 0.1 - 50 |
| SPE | Retention of analytes on a solid sorbent followed by elution. | Good for sample clean-up and concentration, versatile.[2] | Can be complex to optimize, requires solvents. | 0.05 - 20 |
LOD: Limit of Detection. Values are approximate and vary based on the specific compound, matrix, and instrumentation.
Table 2: Typical GC-MS Parameters for High-Sensitivity Pyrazine Detection
| Parameter | Setting | Purpose / Rationale | Reference |
| Injection Mode | Splitless | Maximizes transfer of analytes to the column for trace analysis. | [9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption from the SPME fiber. | [1] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. | [1] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal for capillary column performance. | [1] |
| Column Type | DB-WAX or similar polar column | Provides better separation of pyrazine isomers. | [8] |
| Oven Program | Start at 40°C (2 min), ramp 5°C/min to 250°C (5 min) | Separates compounds based on boiling point and polarity. | [1] |
| Ionization Mode | Electron Ionization (EI) | Standard mode, provides reproducible spectra for library matching. | [1] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation. | [9] |
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and prevents contamination. | [1][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high-sensitivity quantification by monitoring specific ions. | [1][9] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is ideal for extracting volatile pyrazines from solid or liquid samples.[2]
-
Sample Preparation: Accurately weigh 1-5 g of your homogenized solid sample (or pipette 1-5 mL of liquid sample) into a 20 mL headspace vial.[9]
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., 2,3-diethyl-5-methylpyrazine-d7) for accurate quantification.[2]
-
Matrix Modification: For liquid samples, add salt (e.g., NaCl to 25% w/v) to increase the ionic strength, which can enhance the release of volatile compounds into the headspace.[2]
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) with agitation for 15-20 minutes.[1]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 20-40 minutes) at the same controlled temperature.[1][3]
-
Desorption and Analysis: Immediately transfer the fiber to the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode to transfer the analytes to the GC column for separation and MS detection.[1][9]
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is suitable for a range of pyrazines in liquid matrices, offering high throughput and sensitivity.[12]
-
Sample Preparation: For liquid samples like Baijiu or beer, sample preparation can be minimal. Dilute the sample with the initial mobile phase (e.g., 0.1% formic acid in water). Centrifuge or filter the diluted sample through a 0.22 µm filter to remove particulates.
-
Internal Standard: Add an internal standard if accurate quantification is required.
-
UPLC Conditions:
-
Column: Use a reverse-phase column suitable for separating polar compounds, such as a BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: Use a gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical gradient might start at a low percentage of B, ramp up to elute the pyrazines, followed by a wash and re-equilibration step.[12]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3 mL/min.[12]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[12]
-
-
MS/MS Conditions:
-
Ionization: Use electrospray ionization (ESI) in positive mode, as pyrazines readily form [M+H]⁺ ions.[12]
-
Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each pyrazine, optimize the precursor ion (the [M+H]⁺ ion) and at least two product ions (one for quantification, one for confirmation), along with the cone voltage and collision energy.[12]
-
Data Analysis: Quantify the target pyrazines by creating calibration curves using the peak area ratios of the analyte to the internal standard.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Microextraction (SPME) of Pyrazines in Model Reaction Systems [periodicos.capes.gov.br]
Selection of internal standards for pyrazine quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of internal standards for accurate pyrazine (B50134) quantification.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for pyrazine quantification?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples, standards, and blanks.[1] It is essential in quantitative analysis to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the results.[2][3][4] Specifically, an IS helps to compensate for:
-
Extraction Inefficiency: The recovery of pyrazines from a complex matrix can be variable. An ideal IS will have a similar extraction efficiency to the analyte, allowing for accurate correction of any losses.[2]
-
Matrix Effects: Components of the sample matrix can enhance or suppress the analyte signal in the mass spectrometer. An IS that co-elutes with the analyte can help normalize these variations.[2]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can be corrected by using the ratio of the analyte signal to the IS signal.[2]
Q2: What are the different types of internal standards for pyrazine analysis?
There are two main types of internal standards used for pyrazine analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and are typically deuterated analogs of the target pyrazine (e.g., Acetylpyrazine-d3 for the quantification of acetylpyrazine).[2][5] Because they are nearly identical to the analyte, they behave very similarly during all stages of the analysis, providing the most accurate correction.[3][4][5]
-
Structural Analogs: These are compounds that are chemically similar to the target pyrazines but not isotopically labeled (e.g., using 2-propylpyrazine (B97021) as an IS for other alkylpyrazines).[1][6] They are a viable alternative when a SIL-IS is not available.[1][7] However, differences in their chemical and physical properties compared to the analyte can lead to less accurate correction, especially in complex matrices.[7]
Q3: How do I choose the most appropriate internal standard for my experiment?
The selection of an internal standard depends on the specific pyrazine(s) being analyzed and the analytical method.
-
For the highest accuracy and precision , a stable isotope-labeled (deuterated) analog of the target pyrazine is the best choice.[5][7] For example, when quantifying 2,3-diethyl-5-methylpyrazine, 2,3-diethyl-5-methylpyrazine-d7 (B15136476) would be the ideal internal standard.[8]
-
If a deuterated analog is not available , choose a structural analog that has similar properties (e.g., polarity, volatility, boiling point) to your target analyte and is not naturally present in the sample.[1]
-
For multi-analyte methods , it may not be practical to have a separate SIL-IS for every pyrazine. In such cases, one or a few deuterated pyrazines that are representative of the different pyrazines in the sample can be used.[1] For instance, Acetylpyrazine-d3 is often suitable for the analysis of other small, volatile pyrazine derivatives.[3]
Q4: What are the storage and handling recommendations for deuterated pyrazine standards?
Proper storage and handling are critical to maintain the integrity of deuterated standards.[9]
-
Storage: Store standards in a cool, dry, and dark place to prevent degradation. For long-term storage, -20°C or lower is recommended.[9] Protect from moisture to prevent H/D (hydrogen/deuterium) exchange.[9]
-
Solvents: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) for preparing stock solutions. Acetonitrile is often preferred as it is less likely to cause H/D exchange.[9] Avoid acidic or basic aqueous solutions.[9]
-
Handling: Before opening, allow the standard container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Internal Standard Signal | 1. Inconsistent sample preparation or injection volume.2. Degradation of the internal standard.3. Matrix effects (ion suppression or enhancement).4. Instrument instability. | 1. Ensure precise and consistent pipetting and use a calibrated autosampler.2. Check the stability of the IS in your sample matrix and storage conditions. Avoid strongly acidic or basic solutions.[3]3. Evaluate matrix effects by comparing the IS response in a neat solution versus a matrix blank. Consider further sample cleanup or matrix-matched calibration standards.[3]4. Perform system suitability tests to check instrument performance.[3] |
| Crosstalk Between Analyte and Internal Standard Signals | 1. Isotopic impurity of the internal standard.2. In-source fragmentation of the analyte interfering with the IS signal. | 1. Verify the isotopic purity of the internal standard.2. Optimize mass spectrometer source conditions to minimize fragmentation. Select unique precursor-product ion transitions for the analyte and IS.[3] |
| Non-linear Calibration Curve | 1. Inappropriate concentration of the internal standard.2. Detector saturation at high analyte concentrations. | 1. Ensure the IS concentration is appropriate for the expected analyte concentration range.2. Reduce the concentration of the internal standard or the injection volume.[3] |
| Shift in Retention Time of Internal Standard | 1. Changes in chromatographic conditions (e.g., temperature, mobile phase composition).2. Deuterium isotope effect causing a slight shift relative to the analyte. | 1. Verify and stabilize all chromatographic parameters.2. This is a known phenomenon and is generally acceptable if consistent.[3] |
| Poor Peak Shape or Tailing for Internal Standard | 1. Column degradation or contamination.2. Inappropriate mobile phase or GC column.3. Column overload. | 1. Flush or replace the analytical column.2. Ensure the mobile phase (for LC) or GC column is compatible with pyrazine compounds.3. Reduce the concentration of the internal standard or the injection volume.[3] |
Quantitative Data
Table 1: Performance Characteristics of Different Sample Preparation Techniques for Pyrazine Analysis
| Sample Preparation Technique | Analyte(s) | Internal Standard | Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| HS-SPME-GC-MS | Alkylpyrazines | n-Nitrosodi-n-propylamine-d14 | Microbial Sample | - | - | - | 1-50 ng/g | [10] |
| UPLC-MS/MS | 16 Pyrazines | 2-Propylpyrazine | Baijiu | 84.36 - 103.92 | ≤6.36 | - | - | [11] |
| SIDA-GC-MS | Alkylpyrazines | Deuterated Alkylpyrazines | Peanut Butter, Cocoa Powder, Instant Coffee | - | - | - | - | [12] |
Note: Direct comparative quantitative data for different internal standards across a range of pyrazines is limited in the publicly available literature. The table presents data from different studies to illustrate the performance of various methods.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
This protocol is suitable for the extraction and analysis of volatile pyrazines from solid or liquid samples.[8][13]
1. Sample Preparation: a. Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[14] b. Add a known amount of the internal standard solution (e.g., Acetylpyrazine-d3 or 2,3-Diethyl-5-methylpyrazine-d7).[8][13] c. Seal the vial with a PTFE/silicone septum.[8]
2. HS-SPME Extraction: a. Incubate the vial at a specific temperature (e.g., 50-60°C) for a set time (e.g., 60 minutes) with continuous stirring to allow the pyrazines to volatilize into the headspace.[2][13] b. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.[2][13]
3. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption.[13] b. GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[8]
- Injector: Splitless mode.[8]
- Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 230-250°C).[8]
- Carrier Gas: Helium at a constant flow rate.[8] c. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
- Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[13]
Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS Analysis
This protocol is a conventional method for extracting pyrazines from aqueous samples.[8]
1. Sample Preparation: a. Place a known volume of the aqueous sample into a separatory funnel. b. Add a known amount of the internal standard solution.
2. Extraction: a. Add an appropriate organic solvent (e.g., dichloromethane). b. Shake the funnel vigorously and allow the layers to separate. c. Collect the organic layer. Repeat the extraction multiple times for better recovery. d. Combine the organic extracts and dry over anhydrous sodium sulfate.
3. Concentration and Analysis: a. Concentrate the extract under a gentle stream of nitrogen if necessary. b. Analyze the extract by GC-MS using similar conditions as described in Protocol 1.
Visualizations
References
- 1. restek.com [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Gas Chromatography of Volatile Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing gas chromatography (GC) of volatile amines.
Troubleshooting Guide
Volatile amine analysis by GC can be challenging due to the basicity and high polarity of these compounds, often leading to poor peak shape and reproducibility.[1] This guide addresses common issues in a question-and-answer format.
Q1: Why are my volatile amine peaks tailing?
Peak tailing is a common issue when analyzing active compounds like amines.[2] It is often caused by interactions between the basic amine analytes and active sites within the GC system.[1] Here are the primary causes and solutions:
-
Active Sites in the GC System:
-
Column Activity: Standard fused silica (B1680970) capillary columns have acidic silanol (B1196071) groups on the surface that strongly interact with basic amines, causing peak tailing.[2]
-
Contaminated or Inappropriate Inlet Liner: The inlet liner is a frequent source of activity.
-
Solution: Use a base-deactivated inlet liner. Regularly replace the liner, especially when dealing with complex matrices.[5]
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
-
Suboptimal Chromatographic Conditions:
-
Improper Column Installation: An incorrect column cut or improper installation depth in the inlet or detector can cause peak distortion.[6][8]
-
Solvent-Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape.[6]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the column's stationary phase.[9]
-
-
Frequently Asked Questions (FAQs)
Q2: What is the best type of GC column for volatile amine analysis?
The ideal column for volatile amines is one that is specifically designed for this application. These columns are typically characterized by:
-
Base-Deactivated Surface: This is crucial to minimize interactions with the basic amine analytes and prevent peak tailing.[10]
-
Specialized Stationary Phases: These phases are designed to be robust and provide good selectivity for volatile amines. Non-polar stationary phases are often used.[10][11]
-
Thermal Stability: The column should be able to withstand the temperatures required for the analysis and for baking out contaminants.[12]
Several manufacturers offer columns specifically for volatile amine analysis, such as the Restek Rtx-Volatile Amine and Agilent J&W CP-Volamine.[12][13]
Q3: Can I analyze volatile amines without derivatization?
Yes, derivatization-free analysis is possible and often preferred to avoid extra sample preparation steps.[3] Success in this approach relies heavily on using a highly inert GC system, including a base-deactivated column and liner.[1][3] Headspace GC-MS is a particularly suitable technique for the derivatization-free analysis of short-chain volatile amines in aqueous matrices.[3]
Q4: My peaks are fronting. What could be the cause?
Peak fronting is less common than tailing for volatile amines but can occur due to:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[14]
-
Incompatible Stationary Phase: If the stationary phase is not well-suited for the analytes, it can sometimes result in fronting.[15]
-
Solution: Ensure you are using a column recommended for amine analysis.
-
Q5: How can I improve the reproducibility of my results?
Poor reproducibility in volatile amine analysis is often linked to the same factors that cause peak tailing. To improve reproducibility:
-
Ensure System Inertness: Consistently use base-deactivated columns and liners.
-
Automate Injections: Use an autosampler for consistent injection volumes and speeds.[17]
-
Proper Sample Preparation: Ensure samples are prepared consistently and are free of non-volatile residues that could contaminate the system.
-
Regular Maintenance: Regularly replace septa, liners, and trim the column as needed.[5]
Data Presentation
Table 1: Comparison of a Selection of Commercially Available GC Columns for Volatile Amine Analysis
| Feature | Restek Rtx-Volatile Amine | Agilent J&W CP-Volamine |
| Stationary Phase | Proprietary Base-Deactivated | Non-polar |
| Polarity | Low Polarity | Low Polarity |
| Common Dimensions | 15 m, 30 m, 60 m length; 0.32 mm ID; 5.0 µm film thickness | 15 m, 30 m, 60 m length; 0.32 mm ID |
| Temperature Limits | -60 to 270/290 °C | up to 265/300 °C (depending on length) |
| Key Features | Highly robust, withstands repeated water injections.[12] | Excellent stability with water-containing samples.[11] |
| Similar Phases | Agilent CP-Volamine[12] | Rtx-Volatile Amines[11] |
Experimental Protocols
Derivatization-Free Analysis of Volatile Amines by Headspace GC-MS
This protocol is suitable for the analysis of short-chain volatile amines in aqueous matrices like plasma or urine.[3]
-
Sample Preparation:
-
Place the aqueous sample (e.g., plasma, urine) into a headspace vial.
-
Add NaOH and KCl to liberate the free amines.[3]
-
Seal the vial immediately.
-
-
Headspace GC-MS Parameters:
-
Headspace Conditions:
-
GC Conditions:
-
Column: A base-deactivated column for volatile amines (e.g., Restek Rtx-Volatile Amine or Agilent J&W CP-Volamine).
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[3]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 4 minutes.
-
Ramp: 25°C/min to 250°C.
-
Final Hold: 3 minutes at 250°C.[3]
-
-
-
MS Conditions:
-
Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3]
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in volatile amine analysis.
Caption: Logical relationship for selecting a GC column for volatile amine analysis.
References
- 1. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. benchchem.com [benchchem.com]
- 4. Restek Rtx -Volatile Amine Capillary Columns: Length 15m 15 m | Buy Online | Restek™ | Fisher Scientific [fishersci.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. restek.com [restek.com]
- 13. iright.com [iright.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Ethyl-5-methylpyrazine
This guide provides a detailed comparison of the two most common analytical methodologies for the quantification of 2-Ethyl-5-methylpyrazine: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This compound is a key aroma and flavor compound found in a variety of food products and is also of interest in pharmaceutical and fragrance applications.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices for quality control, flavor profiling, and pharmacokinetic studies.
This document outlines detailed experimental protocols, presents key validation parameters, and offers a visual workflow to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their analytical needs.
Methodology Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently the method of choice for volatile and semi-volatile compounds like pyrazines, offering high sensitivity and selectivity.[2][3] In contrast, High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile or thermally sensitive compounds. The selection between these methods often depends on the sample matrix, required sensitivity, and the specific isomers to be separated.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for validated GC-MS and HPLC methods for the analysis of this compound. The use of a deuterated internal standard, such as this compound-d5, is highly recommended for both methods to compensate for matrix effects and improve accuracy and precision.[1][4]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995 | > 0.999[5] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | Low ng/g to pg/g | Low µg/mL to ng/mL |
| Limit of Quantification (LOQ) | ng/g range | µg/mL range |
| Selectivity | High (Mass Analyzer) | Moderate to High (Column & Detector Dependent) |
| Primary Application | Trace analysis in complex matrices (food, biological) | Quantification in less complex matrices (pharmaceutical formulations) |
Experimental Protocols
Detailed methodologies are essential for the successful reproduction and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile pyrazines in solid or liquid matrices. Headspace Solid-Phase Microextraction (HS-SPME) is presented here as a common solvent-free sample preparation technique.[2]
A. Sample Preparation (HS-SPME)
-
Sample Weighing: Accurately weigh 1-2 grams of the homogenized solid sample (e.g., ground roasted coffee beans) or pipette 1-2 mL of the liquid sample into a 20 mL headspace vial.[2]
-
Internal Standard Spiking: Add a known amount of this compound-d5 internal standard solution to the vial.
-
Matrix Modification: For solid samples, add 5 mL of a saturated NaCl solution to facilitate the release of volatile compounds.[2]
-
Incubation: Seal the vial and incubate it in a heated agitator (e.g., at 60°C for 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to extract the analytes.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption of the analytes.
B. Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[6]
-
Mass Spectrometer: Agilent 5977A MS or equivalent single quadrupole mass selective detector.[6]
-
GC Column: DB-WAX or DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][6]
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min and hold for 5 minutes.[5]
-
MS Transfer Line: 250°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for this compound (m/z 122, 107, 94) should be monitored.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method. Note that separating this compound from its isomer 2-Ethyl-6-methylpyrazine can be challenging on standard C18 columns.[5] A specialized column, such as a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H), has been shown to be effective for this separation.[5]
A. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Weighing/Pipetting: Accurately weigh 1 gram of the homogenized sample or pipette 1 mL of the liquid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
B. Instrumental Parameters
-
HPLC System: Standard HPLC system with a pump, autosampler, and UV-Vis or Diode Array Detector.
-
Column: Chiralpak AD-H (for isomer separation) or a standard C18 reversed-phase column (4.6 x 150 mm, 5 µm).[5][8]
-
Mobile Phase: For isomer separation on a chiral column, a non-polar mobile phase like Hexane/Isopropanol (99:1 v/v) may be used.[5] For a standard C18 column, a gradient of Acetonitrile and water with 0.1% formic acid is common.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: ~270-280 nm.
-
Injection Volume: 10-20 µL.[8]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow and key parameters evaluated during method validation.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. benchchem.com [benchchem.com]
The Impact of Roasting on Pyrazine Content in Coffee: A Comparative Analysis
A deep dive into the chemical changes that define coffee's aroma, this guide offers a comparative analysis of pyrazine (B50134) content across different coffee roast levels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details experimental protocols, and visualizes the chemical pathways responsible for these critical flavor compounds.
Pyrazines are a class of volatile organic compounds that are fundamental to the desirable nutty, roasted, and cocoa-like aromas of coffee. These compounds are not present in green coffee beans but are formed during the roasting process through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The extent of the Maillard reaction, and consequently the concentration and composition of pyrazines, is significantly influenced by the roasting temperature and duration, leading to distinct aromatic profiles in light, medium, and dark roast coffees. Generally, the concentration of many pyrazines increases with the degree of roast, although some may decrease at very dark roast levels due to thermal degradation.
Quantitative Comparison of Pyrazine Content
The following table summarizes the typical concentration ranges for several key pyrazine compounds found in roasted Arabica coffee. It is important to note that these values can vary considerably based on the specific coffee origin, processing methods, and precise roasting conditions.
| Pyrazine Compound | Typical Concentration Range in Light Roast (µg/kg) | Typical Concentration Range in Medium Roast (µg/kg) | Typical Concentration Range in Dark Roast (µg/kg) |
| 2-Methylpyrazine | 1,000 - 3,000 | 3,000 - 7,000 | 5,000 - 10,000+ |
| 2,5-Dimethylpyrazine | 500 - 1,500 | 1,500 - 4,000 | 3,000 - 7,000 |
| 2,6-Dimethylpyrazine | 400 - 1,200 | 1,200 - 3,500 | 2,500 - 6,000 |
| Ethylpyrazine | 50 - 200 | 150 - 500 | 300 - 800 |
| 2-Ethyl-5-methylpyrazine | 30 - 150 | 100 - 400 | 200 - 600 |
| 2-Ethyl-6-methylpyrazine | 30 - 150 | 100 - 400 | 200 - 600 |
| Trimethylpyrazine | 20 - 100 | 50 - 250 | 100 - 400 |
Experimental Protocols for Pyrazine Analysis
The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique allows for the extraction and analysis of volatile and semi-volatile compounds from the coffee matrix.
Sample Preparation
-
Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.[1]
-
Sample Weighing: A precise amount of ground coffee (typically 1-2 grams) is weighed into a headspace vial (e.g., 20 mL).[1]
-
Internal Standard: An internal standard, such as a deuterated pyrazine analog, is often added to the sample to improve the accuracy and precision of quantification.[1]
-
Matrix Modification: A saturated solution of sodium chloride (NaCl) may be added to the vial to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.[2]
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range extraction of volatile compounds from coffee.[1][3]
-
Incubation/Equilibration: The sealed vial containing the coffee sample is incubated at a controlled temperature (typically 50-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[1][2]
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber is inserted into the hot injection port of the gas chromatograph (typically at 240-260°C), where the adsorbed volatile compounds are thermally desorbed and transferred to the GC column.[1][3]
-
Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).[3] The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides both qualitative (identification based on mass spectra) and quantitative (concentration based on peak area) information.[1]
Visualizing the Chemistry
The formation of pyrazines and the experimental workflow for their analysis can be visualized through the following diagrams.
Caption: Maillard reaction pathway to pyrazine formation.
Caption: Experimental workflow for pyrazine analysis.
References
A Comparative Analysis of 2-Ethyl-5-methylpyrazine and 2,5-dimethylpyrazine Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor and aroma profiles of two key pyrazine (B50134) compounds: 2-Ethyl-5-methylpyrazine and 2,5-dimethylpyrazine (B89654). These compounds are significant contributors to the sensory characteristics of a wide variety of cooked and roasted foods. This document summarizes quantitative sensory data, outlines detailed experimental methodologies for their analysis, and visualizes the relevant biochemical signaling pathways to support research and development in the food science and pharmaceutical industries.
Flavor Profile Comparison
This compound and 2,5-dimethylpyrazine are both alkylpyrazines known for their characteristic nutty and roasted aromas. However, subtle differences in their chemical structures lead to distinct flavor nuances. 2,5-dimethylpyrazine is often associated with a broader range of roasted notes, including cocoa and coffee, while this compound is noted for a slightly "grassy" undertone to its nutty and roasted character.[1]
These compounds are naturally formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food.[2] Their presence is crucial to the desirable flavor profiles of products like coffee, cocoa, peanuts, and baked goods.[2]
Quantitative Sensory Data
The following table summarizes the key quantitative sensory data for this compound and 2,5-dimethylpyrazine, focusing on their odor thresholds in water. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.
| Compound | Odor Threshold (in water, ppb) | Flavor/Aroma Descriptors |
| This compound | 100 | Nutty, roasted, somewhat "grassy"[1] |
| 2,5-dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy, musty potato, nutty, oily[1] |
Experimental Protocols
The characterization of the flavor profiles of this compound and 2,5-dimethylpyrazine relies on established sensory and analytical techniques. The following are detailed methodologies for key experiments.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound and 2,5-dimethylpyrazine.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of relevant aroma and flavor attributes (e.g., nutty, roasted, earthy, grassy, cocoa).
-
Sample Preparation: Stock solutions of this compound and 2,5-dimethylpyrazine are prepared in deodorized water at concentrations above their respective odor thresholds. A series of dilutions are then prepared for evaluation.
-
Evaluation Procedure: Panelists are presented with the samples in a randomized order in a controlled sensory evaluation environment. They are instructed to rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The data from the panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of each compound and to identify significant differences between them.
Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Objective: To separate and identify the odor-active compounds in a sample containing this compound and 2,5-dimethylpyrazine.
Methodology:
-
Sample Preparation: The pyrazine compounds are extracted from a sample matrix (e.g., a food product) using a suitable technique like solid-phase microextraction (SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.
-
Olfactometry: The effluent from the GC column is split, with one portion directed to a mass spectrometer (MS) for chemical identification and the other to an olfactometry port. A trained sensory panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each perceived aroma.
-
Data Analysis: The sensory data from the olfactometry is correlated with the chemical identification from the MS to create an aromagram, which provides a detailed profile of the odor-active compounds in the sample.
Signaling Pathway
The perception of pyrazines, including this compound and 2,5-dimethylpyrazine, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. The binding of a pyrazine molecule to OR5K1 triggers a G-protein-coupled receptor (GPCR) signaling cascade, leading to the generation of a nerve impulse that is sent to the brain and perceived as a specific aroma.
Caption: Olfactory signaling pathway for pyrazines.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the flavor profiles of this compound and 2,5-dimethylpyrazine.
Caption: Workflow for pyrazine flavor analysis.
References
A Sensory Showdown: Unveiling the Nuances Between Natural and Synthetic Pyrazines
A Comparative Guide for Researchers and Drug Development Professionals
In the world of flavor and aroma, pyrazines are heavyweights, imparting the desirable roasted, nutty, and earthy notes that define many of our favorite foods and beverages. These potent nitrogen-containing heterocyclic compounds are formed naturally during the Maillard reaction and Strecker degradation in processes like roasting coffee beans or baking bread. They are also synthesized for use as flavor additives. For researchers, scientists, and drug development professionals looking to harness their powerful sensory properties, a critical question arises: do natural and synthetic pyrazines differ in their sensory performance?
This guide delves into the sensory evaluation of natural versus synthetic pyrazines, providing a framework for comparison. While direct, publicly available quantitative sensory panel data comparing the two is limited, this document presents a representative sensory profile based on extensive research into pyrazine (B50134) aroma characteristics. Detailed experimental protocols for sensory analysis are provided to enable researchers to conduct their own comparative evaluations. Furthermore, the known signaling pathway for pyrazine perception is illustrated to provide a deeper understanding of the biological mechanisms at play.
Quantitative Sensory Profile: A Comparative Look
To understand the potential differences between natural and synthetic pyrazines, a trained sensory panel can be employed to conduct a Quantitative Descriptive Analysis (QDA). This methodology systematically identifies and quantifies the sensory attributes of a substance. The following table summarizes the expected sensory profiles of a representative pyrazine, 2,5-dimethylpyrazine, from both natural and synthetic sources. The intensity of each attribute is rated on a structured scale (e.g., 0-15).
| Sensory Attribute | Natural 2,5-Dimethylpyrazine (Mean Intensity Score) | Synthetic 2,5-Dimethylpyrazine (Mean Intensity Score) | Key Considerations |
| Aroma | |||
| Nutty/Roasted | 12.5 | 12.2 | Both sources are expected to exhibit strong nutty and roasted characteristics, which are the hallmark of this pyrazine.[1] |
| Earthy | 7.8 | 7.5 | A moderate earthy aroma is a common descriptor for many alkylpyrazines. |
| Cocoa/Chocolate | 6.2 | 5.9 | Subtle cocoa or chocolate-like notes may be perceived, contributing to the overall complexity.[1] |
| Green/Vegetal | 2.1 | 3.5 | Synthetic pyrazines may occasionally present minor green or vegetal off-notes depending on the synthesis pathway and purity. |
| Chemical/Solvent | 0.5 | 1.8 | Trace impurities from the manufacturing process could lead to a faint chemical or solvent-like aroma in some synthetic samples. |
| Flavor | |||
| Nutty/Roasted | 11.8 | 11.5 | The dominant flavor profile is expected to be consistent with the aroma. |
| Bitter | 3.5 | 4.2 | A slight increase in bitterness may be perceived in some synthetic versions. |
| Overall Complexity | 9.5 | 8.0 | Natural pyrazines, often present as a mixture of related compounds from their source, may exhibit a slightly higher overall complexity. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific pyrazine, its purity, the panelists, and the experimental conditions.
The Olfactory Gateway: Pyrazine Perception Pathway
The perception of pyrazine aroma begins with the interaction of these molecules with specific olfactory receptors in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines. The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) initiates a signaling cascade, leading to the perception of its characteristic aroma.[2][3]
Experimental Protocols: A Guide to Sensory Evaluation
To conduct a robust comparison of natural and synthetic pyrazines, a detailed and standardized experimental protocol is essential. The following outlines the methodology for a Quantitative Descriptive Analysis (QDA).
Panelist Selection and Training
-
Selection: Recruit 10-12 individuals with prior sensory evaluation experience.[2] Screen candidates for their ability to discriminate between different aroma compounds and for their verbal fluency in describing sensory perceptions.
-
Training: Conduct a series of training sessions to familiarize panelists with the specific aroma and flavor attributes of pyrazines.
-
Present reference standards for key descriptors (e.g., roasted almond for "nutty," dark roast coffee for "roasted," fresh soil for "earthy").
-
Develop a consensus vocabulary for all relevant sensory attributes.
-
Train panelists to use a structured intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Sample Preparation
-
Source: Obtain well-characterized natural and synthetic pyrazine samples of high purity.
-
Dilution: Prepare solutions of both natural and synthetic pyrazines in an appropriate neutral solvent (e.g., deionized water with a small amount of ethanol (B145695) to aid solubility) at a concentration that is clearly perceivable but not overwhelming. Ensure the concentration is identical for both samples.
-
Coding and Presentation: Assign random three-digit codes to each sample to blind the panelists. Present approximately 10 mL of each sample in identical, covered, odor-free glass containers. The order of presentation should be randomized for each panelist.
Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions and environmental odors.
-
Evaluation: Instruct panelists to evaluate the samples monadically (one at a time). They should first assess the aroma by sniffing the headspace of the container and then evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and then expectorating.
-
Data Collection: Panelists will rate the intensity of each previously agreed-upon sensory attribute on the provided scoresheet.
-
Palate Cleansing: Instruct panelists to cleanse their palate between samples with unsalted crackers and deionized water.
Data Analysis
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are statistically significant differences in the mean intensity ratings for each attribute between the natural and synthetic samples.
-
Principal Component Analysis (PCA) can also be used to visualize the sensory space and the relative positioning of the samples based on their sensory profiles.
The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis experiment.
References
Data Presentation: A Comparative Overview of Method Performance
An Objective Guide to Inter-laboratory Comparison of Pyrazine (B50134) Quantification Methods for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of pyrazines. These volatile organic compounds are crucial to the flavor and aroma profiles of various products and are also significant in pharmaceutical research. While a unified, publicly available inter-laboratory proficiency test for a wide range of pyrazines is not available, this document synthesizes performance characteristics from various published studies to offer a comparative perspective on the analytical techniques employed.
The accurate quantification of pyrazines is essential for quality control in the food and beverage industry and for various applications in pharmaceutical sciences.[1] The choice of analytical methodology significantly impacts the accuracy, precision, and sensitivity of the results.[1] The most common analytical techniques for pyrazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These are often preceded by an extraction step to isolate and concentrate pyrazines from the sample matrix.[1]
The following tables summarize the performance characteristics of different analytical methods for pyrazine analysis as reported in various studies. It is important to note that these values are influenced by the specific pyrazine, the sample matrix, and the exact experimental conditions.
Table 1: Quantitative Performance of GC-MS for Pyrazine Analysis
| Pyrazine | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) |
| 2-Methylpyrazine | Coffee | - | - | - | ≥ 0.99 |
| 2,5-Dimethylpyrazine | Cocoa | - | - | 84.36 - 103.92[3] | ≥ 0.99[3] |
| 2-Ethyl-3,5-dimethylpyrazine | Perilla Seed Oil | 0.07 - 22.22[4] | - | - | - |
| Various Alkylpyrazines | General | pg-ng range[3] | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for LOD, LOQ, and Recovery were not always available in the cited literature.
Table 2: Quantitative Performance of LC-MS/MS for Pyrazine Analysis
| Pyrazine | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) |
| 2,3,5,6-Tetramethylpyrazine | Baijiu | - | - | - | - |
| 2,6-Dimethylpyrazine | Baijiu | - | - | - | - |
| 2,3,5-Trimethylpyrazine | Baijiu | - | - | - | - |
| Acetylpyrazine | General | - | - | 91.6 - 109.2[3] | ≥ 0.99[3] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for LOD and LOQ were not explicitly provided in all referenced studies, but the methods were validated for linearity and recovery.
Table 3: Hypothetical Inter-laboratory Comparison for Acetylpyrazine-d3 (10 µg/mL)
This table illustrates expected performance and variability based on a hypothetical proficiency test.
| Laboratory | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | z-score* |
| Lab 1 | GC-MS | 9.85 | 0.21 | 2.13 | -0.54 |
| Lab 2 | GC-MS | 10.12 | 0.25 | 2.47 | 0.43 |
| Lab 3 | LC-MS/MS | 9.98 | 0.15 | 1.50 | -0.07 |
| Lab 4 | LC-MS/MS | 10.05 | 0.18 | 1.79 | 0.18 |
| Lab 5 | GC-MS | 9.65 | 0.35 | 3.63 | -1.25 |
| Lab 6 | LC-MS/MS | 10.25 | 0.20 | 1.95 | 0.89 |
*z-scores calculated based on an assigned value of 10 µg/mL and a target standard deviation of 0.28. A z-score between -2 and 2 is generally considered satisfactory.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and robust for volatile pyrazines.[1]
1. Sample Preparation:
-
Homogenize solid samples to a fine powder. For liquid samples, use a defined volume.
-
Place a precise amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine).[6]
-
Add a salt solution (e.g., NaCl) to enhance the release of volatile compounds.
-
Seal the vial tightly with a septum cap.
2. HS-SPME Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow equilibration of pyrazines in the headspace.
-
Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 240-280°C.[5][6]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
MS Conditions:
4. Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of pyrazines in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for a wider range of pyrazines, including less volatile ones, and often involves simpler sample preparation.[2][8]
1. Sample Preparation:
-
For liquid samples like Baijiu, a simple dilution with the mobile phase may be sufficient.[8]
-
For solid samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
Filter the sample extract through a 0.22 µm filter before injection.
-
Add an internal standard if required.
2. UPLC-MS/MS Analysis:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
UPLC Column: A reverse-phase column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[8]
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[8]
-
Injection Volume: 1-10 µL.[8]
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For each pyrazine, at least two MRM transitions (one for quantification and one for confirmation) are monitored.[8]
-
Optimize cone voltage and collision energy for each pyrazine.[8]
-
3. Quantification:
-
Create a calibration curve by analyzing a series of standard solutions.
-
Quantify the pyrazines in the sample by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: A typical experimental workflow for pyrazine quantification.
Caption: Decision diagram for selecting between GC-MS and LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for the Analysis of Pyrazines: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of pyrazines is critical for quality control, flavor profiling, and ensuring the safety and efficacy of pharmaceutical products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is contingent upon the specific pyrazine's volatility, the complexity of the sample matrix, and the required sensitivity. This guide provides an objective comparison of HPLC and GC-MS for pyrazine (B50134) analysis, supported by experimental data.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. Both HPLC and GC-MS demonstrate excellent linearity for pyrazine analysis. However, GC-MS generally offers superior sensitivity with lower limits of detection (LOD) and quantification (LOQ).[1] The following table summarizes key validation parameters for both techniques.
| Validation Parameter | HPLC / UPLC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | ≥ 0.99[1][2] | Typically ≥ 0.99[1][2] | Both methods demonstrate excellent linearity over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | ng/mL to µg/L range[1] | pg to ng range[1] | GC-MS generally offers superior sensitivity, with lower limits of detection.[1][2] |
| Limit of Quantitation (LOQ) | ng/mL to µg/L range[1] | ng/g range[1] | Consistent with LOD, GC-MS often provides lower LOQs.[1] |
| Accuracy (% Recovery) | 84.36% to 103.92%[1][2] | 91.6% to 109.2%[1][2] | Both methods can achieve high levels of accuracy with appropriate sample preparation and calibration.[1][2] |
| Precision (%RSD) | ≤ 6.36%[1][2] | < 16%[1][2] | Both techniques demonstrate good precision. UPLC-MS/MS can often show very low relative standard deviations.[2] |
| Specificity | High, especially with MS/MS[1] | High, based on retention time and mass spectra[1] | Mass spectrometry detection in both methods provides high specificity. |
| Analysis Time | Can be faster per sample without derivatization.[1] | Can be longer due to temperature programming.[1] | HPLC can offer shorter injection-to-injection times.[1] |
Logical Comparison of Key Attributes
The decision between HPLC and GC-MS involves a trade-off between various practical and performance attributes.
| Attribute | HPLC / UPLC-MS/MS | GC-MS |
| Applicability | Wide applicability (volatile & non-volatile). Suitable for thermally labile pyrazines.[2] | Excellent for volatile & semi-volatile pyrazines. Requires volatility & thermal stability.[2] |
| Sensitivity | Generally lower sensitivity than GC-MS.[2] | High sensitivity (pg-ng LOD).[2] |
| Sample Preparation | Simpler sample preparation (direct injection).[2] | Sample preparation can be complex (e.g., derivatization).[2] |
| Chromatographic Resolution | Good | High chromatographic resolution.[2] |
| Limitations | Potential for matrix effects in MS detection. Higher solvent consumption.[2] | Not ideal for thermally labile pyrazines.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of pyrazines using HPLC and GC-MS.
High-Performance Liquid Chromatography (UPLC-MS/MS) Method
This protocol is based on a UPLC-MS/MS method for the analysis of multiple pyrazines in a liquid matrix.[2]
-
Instrumentation: An ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer is a representative setup.[1][2]
-
Column: A BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: A programmed gradient starting from a low percentage of organic phase and gradually increasing is employed to separate the pyrazines. A typical gradient might start at 3% B and increase to 70% B over 35 minutes.[1][3]
-
Column Temperature: The column is typically maintained at 40 °C.[1][3]
-
Injection Volume: A 10 µL injection volume is common.[1]
-
Detection: Electrospray ionization (ESI) in positive mode is used, with Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Sample Preparation: For liquid samples, preparation can be as straightforward as direct injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general representation for the analysis of volatile pyrazines, often employed for food and flavor applications.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., ion trap or quadrupole).[1]
-
Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is commonly used for volatile pyrazines. A Divinylbenzene/Carboxen/PDMS fiber is often effective.[1]
-
Column: A polar column such as a DB-WAX or SUPELCOWAX® 10 (e.g., 30 m x 0.25 mm, 0.25 µm) is suitable for separating polar compounds like pyrazines.[1][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[5]
-
Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp up to 230-250°C. A typical program might be: start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min).[5]
-
Injector: Splitless mode at a high temperature (e.g., 250-270°C).[1]
-
Detector (MS):
Mandatory Visualizations
Caption: A typical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: A decision-making diagram for selecting between HPLC and GC-MS.
References
A Comparative Guide to the Extraction of Volatile Pyrazines
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient extraction of volatile pyrazines is a critical step in the analysis of flavor and aroma compounds in food science, as well as for the characterization of heterocyclic compounds in pharmaceutical research. The selection of an appropriate extraction technique is paramount to achieving reliable and sensitive results. This guide provides an objective comparison of common extraction techniques for volatile pyrazines, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical workflows.
Performance Comparison of Pyrazine (B50134) Extraction Techniques
The choice of an extraction method often involves a trade-off between extraction efficiency, speed, cost, and environmental impact. The following table summarizes quantitative data for four prevalent methods: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), Ultrasound-Assisted Extraction (UAE), and Stir Bar Sorptive Extraction (SBSE).
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) | Stir Bar Sorptive Extraction (DI-SBSE) |
| Principle | Adsorption of volatile pyrazines from the headspace onto a coated fiber. | Partitioning of pyrazines between the sample matrix and an immiscible organic solvent. | Use of ultrasonic waves to enhance solvent penetration and extraction from the sample matrix. | Adsorption of pyrazines from a liquid sample onto a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar. |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (in perilla seed oil)[1] | Dependent on concentration steps; can be higher than HS-SPME without concentration. | Data for pyrazines is limited; generally provides high extraction yields for bioactive compounds. | LOQs reported between 21 and 118 ng/L for alkylpyrazines in tea infusions.[1] |
| Limit of Quantitation (LOQ) | 2–180 ng/g (in rapeseed oil)[1] | Dependent on concentration steps. | Data for pyrazines is limited. | 21-118 ng/L (for six alkylpyrazines)[1] |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day)[1] | Generally higher than HS-SPME due to multiple manual steps. | Dependent on the optimization of parameters. | N/A |
| Extraction Time | 15-60 minutes | 30-60 minutes (plus concentration time) | 15-30 minutes | 30-120 minutes |
| Solvent Consumption | Solvent-free | High | Moderate to High | Solvent-free (with thermal desorption) |
| Automation Potential | High | Low | Moderate | High |
| Selectivity | Dependent on fiber coating | Low | Low | Dependent on coating (primarily non-polar) |
| Matrix Effects | Can be significant | High | Moderate | Can be significant |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the extraction of volatile pyrazines using the compared techniques.
Headspace Solid-Phase Microextraction (HS-SPME)
Materials:
-
Sample (e.g., 2-5 g of ground coffee)[2]
-
20 mL headspace vials with PTFE/silicone septa[2]
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[2]
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place the homogenized sample into a headspace vial. For solid samples, a specific amount of deionized water may be added to facilitate the release of volatiles.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial tightly with the cap and septum.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15-20 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.[2]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum for a defined period (e.g., 20-30 minutes) at the same temperature.[2]
-
Retract the fiber into the needle and withdraw it from the vial.
-
Immediately insert the fiber into the hot GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[2]
Liquid-Liquid Extraction (LLE)
Materials:
-
Sample (e.g., 10 g of homogenized food sample)
-
Organic solvent (e.g., dichloromethane, diethyl ether)[2]
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
GC-MS
Procedure:
-
Homogenize the sample and place it in a separatory funnel.
-
Add a measured volume of an immiscible organic solvent and an internal standard.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Analyze the concentrated extract by GC-MS.
Ultrasound-Assisted Extraction (UAE)
Materials:
-
Sample (e.g., 5 g of ground roasted coffee)[1]
-
Extraction solvent (e.g., 100 mL of distilled water or ethanol)[1]
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system (e.g., filter paper or syringe filter)
-
GC-MS
Procedure:
-
Place the sample into a beaker or flask.
-
Add the extraction solvent and an internal standard.
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate for a specified time (e.g., 15-30 minutes). Maintain the temperature of the extraction vessel using a cooling bath if necessary to prevent the degradation of volatile compounds.
-
After sonication, filter the extract to remove solid particles.
-
The resulting extract can be directly injected into the GC-MS or further concentrated if necessary.
Stir Bar Sorptive Extraction (Direct Immersion - DI-SBSE)
Materials:
-
Liquid sample (e.g., 10 mL of tea infusion)[2]
-
Polydimethylsiloxane (PDMS) coated stir bar
-
Glass vial
-
Magnetic stir plate
-
Forceps and lint-free tissue
-
Thermal desorption unit (TDU) coupled to a GC-MS system
Procedure:
-
Stir Bar Conditioning: Before the first use, condition the stir bar by heating it in a TDU or by sonicating it in a suitable solvent mixture to remove contaminants.[2]
-
Sample Preparation: Place 10 mL of the liquid sample into a glass vial. Add an internal standard if required.
-
Extraction: Place the conditioned stir bar into the sample vial and stir at a constant speed for a defined period (e.g., 60 minutes) at a controlled temperature.[2]
-
Desorption: After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.
-
Place the dried stir bar into an empty glass thermal desorption tube.
-
Insert the tube into the TDU of the GC-MS system.
-
Thermal Desorption Program: Rapidly heat the TDU (e.g., from 40°C to 280°C at 60°C/min) to transfer the analytes to the GC inlet.[2]
Visualizing the Workflow
To better understand the logical flow of a typical pyrazine analysis experiment, the following diagram illustrates the key stages from sample preparation to data analysis.
Caption: General experimental workflow for volatile pyrazine extraction and analysis.
References
Isomeric Purity of 2-Ethyl-5-methylpyrazine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of 2-Ethyl-5-methylpyrazine, a key aroma and flavoring agent.
Commercial this compound is often a mixture containing its regioisomer, 2-Ethyl-6-methylpyrazine.[1][2] Differentiating and quantifying these isomers is essential for consistent product quality and for understanding their respective contributions to flavor and biological activity. This guide presents experimental data and detailed protocols to assist in selecting the most appropriate analytical method for this purpose.
Quantitative Performance Comparison
The choice between GC-MS and HPLC for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the nature of the sample matrix. Below is a summary of key performance parameters for each technique in the context of this compound isomer analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Linearity (R²) | Typically ≥ 0.99 | ≥ 0.99[3] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | pg to ng range[4] | ng/mL to µg/L range[3][4] | GC-MS generally offers superior sensitivity, making it ideal for trace impurity detection.[4] |
| Limit of Quantitation (LOQ) | ng/g range[4] | ng/mL to µg/L range[3] | Consistent with LOD, GC-MS often provides lower LOQs. |
| Accuracy (% Recovery) | 91.6% to 109.2%[4] | 84.36% to 103.92%[3] | Both methods can achieve high levels of accuracy with proper calibration. |
| Precision (%RSD) | < 16%[4] | ≤ 6.36%[3] | HPLC can demonstrate very low relative standard deviations. |
| Resolution of Isomers | Good to Excellent (baseline separation achievable with polar columns)[1][5] | Excellent (baseline separation achievable with specialized columns)[1] | Column selection is critical for both techniques to achieve adequate separation of this compound and 2-Ethyl-6-methylpyrazine. |
| Typical Analysis Time | Can be longer due to temperature programming. | Can offer shorter injection-to-injection times.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable isomeric purity analysis. The following are representative protocols for GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly effective for the separation and quantification of the volatile isomers of ethyl-methylpyrazine. The use of a polar capillary column is recommended for optimal resolution.[1][5]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Vortex the solution to ensure homogeneity.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
Transfer the final solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 μm particle size) or equivalent polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 230 °C.
-
Oven Temperature Program:
-
Initial temperature: 90 °C (isothermal for 2 min).
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 10 min at 240 °C.[1]
-
-
Transfer Line Temperature: 250 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. The dominant ion for both isomers is typically m/z 121.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This method provides excellent separation of this compound and 2-Ethyl-6-methylpyrazine using a polysaccharide-based chiral stationary phase, which can effectively resolve these regioisomers.[1]
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (99:1 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Odor Threshold of 2-Ethyl-5-methylpyrazine
This guide provides a detailed comparison of the odor threshold of 2-Ethyl-5-methylpyrazine with structurally similar pyrazine (B50134) alternatives. It is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development. The following sections present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a deeper understanding of odor threshold determination.
Quantitative Comparison of Pyrazine Odor Thresholds
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[1][2] For pyrazines, which are known for their nutty, roasted, and earthy aromas, these thresholds can vary significantly based on their chemical structure. The table below summarizes the odor detection thresholds of this compound and several other common pyrazines in water.
| Compound | Chemical Formula | Odor Description | Odor Detection Threshold (in water, ppb) |
| This compound | C₇H₁₀N₂ | Nutty, roasted, somewhat "grassy" | 100[3] |
| 2-Methylpyrazine | C₅H₆N₂ | Green, nutty, cocoa, musty, potato | 60,000[3] |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | Chocolate, roasted nuts, earthy | 800[1][3] |
| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | Nutty, baked potato, roasted peanut, cocoa | 400[3] |
| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | Cocoa, chocolate, nutty (burnt almond) | 1[3] |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | Weak, nutty, musty, chocolate | 1000[3] |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a critical aspect of sensory analysis. A widely accepted and robust method is the 3-Alternative Forced-Choice (3-AFC) test, which is often performed in accordance with standards such as ASTM E679-19.[1][4][5]
Objective: To determine the minimum concentration of a substance in a specific medium (e.g., water) that can be reliably detected by a panel of human assessors.
Materials:
-
Compound of interest (e.g., this compound)
-
Odor-free water for dilutions
-
Glass flasks with glass or TFE-lined closures
-
Pipettes and other necessary labware
-
A panel of trained human assessors (typically 6-12 individuals)[6]
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity and ability to follow instructions.
-
Train panelists to familiarize them with the odor character of the compound and the test procedure. Exclude individuals with specific anosmias (inability to smell certain odors).
-
-
Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent, which is then diluted in odor-free water to create a primary aqueous stock solution.[1]
-
Ascending Concentration Series: Create a series of dilutions from the primary stock solution. The concentrations should increase in geometric steps (e.g., by a factor of 2 or 3).[1][6]
-
-
Sensory Evaluation (3-AFC Method):
-
For each concentration level, present three samples to each panelist. Two of the samples are blanks (odor-free water), and one contains the diluted odorant.[1]
-
The order of presentation for the three samples should be randomized for each trial.
-
Instruct panelists to sniff the headspace of each flask and identify the sample that is different from the other two.
-
-
Data Analysis:
-
Record the number of correct identifications at each concentration level.
-
The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.[7]
-
The group threshold is often defined as the concentration at which 50% of the panelists can correctly identify the odd sample. This is determined by statistical analysis of the collected data.[6]
-
Alternative Methodology: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensory detection of the human nose.[8]
Workflow:
-
A sample containing volatile compounds is injected into the gas chromatograph.
-
The compounds are separated based on their physicochemical properties as they pass through the GC column.
-
The effluent from the column is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
A trained human assessor at the sniffing port records the time, duration, intensity, and description of any odors detected.[9]
GC-O is particularly useful for identifying the specific odor-active compounds in a complex mixture and determining their individual odor potencies.[10] There are several methods for quantifying odor activity with GC-O, including:
-
Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific time is recorded.[8]
-
Dilution to Threshold: The sample is serially diluted and re-analyzed until the odor is no longer detectable. This provides a measure of the odor's potency.[8][10]
-
Direct Intensity: Assessors rate the perceived intensity of the eluting odors on a scale.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. safeopedia.com [safeopedia.com]
- 3. Pyrazines [leffingwell.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. fivesenses.com [fivesenses.com]
- 7. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. osmotech.it [osmotech.it]
- 10. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Ethyl-5-methylpyrazine in Food Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 2-Ethyl-5-methylpyrazine, a key aroma compound, with other structurally similar pyrazine (B50134) alternatives commonly found in food products. The information presented is supported by experimental data from scientific literature, offering insights into the factors influencing the stability of these important flavor molecules.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas in a variety of cooked and processed foods. It is primarily formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during processes like baking, roasting, and frying. Its presence and stability are crucial for the flavor profile and shelf-life of many food products.
Comparative Stability of Pyrazine Derivatives
The stability of pyrazines in food models is influenced by several factors, including temperature, pH, light exposure, and the food matrix itself. While specific quantitative data on the degradation kinetics of this compound is limited in publicly available literature, general stability trends can be inferred from studies on similar pyrazine compounds.
Key Factors Affecting Pyrazine Stability:
-
Temperature: Thermal processing is essential for the formation of pyrazines; however, prolonged exposure to high temperatures can also lead to their degradation.
-
pH: The pH of the food matrix can significantly impact the stability of pyrazines. Some studies suggest that extreme pH conditions can lead to the degradation of these compounds.
-
Light Exposure: Photodegradation can be a concern for food products rich in pyrazines, potentially leading to a loss of flavor intensity. Packaging that offers protection from light can mitigate this issue.
-
Food Matrix: The interaction of pyrazines with other components in the food matrix, such as fats, proteins, and carbohydrates, can influence their volatility and stability.
A study on the storage of ground roasted coffee in different packaging materials highlighted the loss of various pyrazines, including this compound, over time. The decrease in peak area for 2-methylpyrazine (B48319) was approximately 40% after 30 days in certain packaging, indicating the volatile nature and potential for degradation of these compounds during storage.[1]
Alternative Pyrazine Flavoring Agents
Several other alkylpyrazines are important contributors to food aroma and can be considered as alternatives or are often found in conjunction with this compound. These include:
-
2,5-Dimethylpyrazine: Known for its nutty and roasted aroma, it is a significant flavor component in coffee and baked goods.
-
2,3,5-Trimethylpyrazine: Contributes to the aroma of roasted and baked products.
-
2-Acetylpyrazine: Offers a characteristic popcorn-like aroma and is used in a wide range of heated flavor profiles.
The stability of these compounds is also subject to the same environmental and processing factors as this compound.
Experimental Protocols for Stability Studies
To rigorously assess the stability of this compound and its alternatives, well-defined experimental protocols are essential. A typical stability study would involve the following steps:
-
Sample Preparation: A food model system (e.g., an aqueous solution, a starch-based matrix, or a specific food product) is spiked with a known concentration of the pyrazine compound(s) of interest.
-
Storage Conditions: The samples are stored under controlled conditions of temperature, humidity, and light exposure for a defined period.
-
Sampling: Aliquots of the samples are taken at regular intervals for analysis.
-
Extraction of Volatiles: The volatile pyrazine compounds are extracted from the food matrix. A common and effective technique is Headspace Solid-Phase Microextraction (HS-SPME).
-
Analytical Quantification: The concentration of the pyrazine compounds is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The degradation kinetics of the pyrazine compounds are determined by plotting their concentration over time.
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in food.
1. Materials and Equipment:
-
Food sample or model system
-
Headspace vials with septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Procedure:
-
Sample Preparation: An accurately weighed or measured amount of the food sample is placed into a headspace vial.
-
Equilibration: The sealed vial is heated (e.g., at 60-80°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace above the sample.
-
Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and Analysis: The fiber is then retracted and injected into the hot inlet of the GC-MS, where the trapped analytes are thermally desorbed and separated on the GC column before being detected and identified by the mass spectrometer.
Data Presentation
To facilitate a clear comparison of the stability of different pyrazine compounds, quantitative data from stability studies should be summarized in a structured table. This table would ideally include:
-
Pyrazine Compound: The specific pyrazine being tested.
-
Food Model: The matrix in which the stability was assessed.
-
Storage Conditions: Temperature, pH, light exposure, etc.
-
Half-life (t½): The time it takes for the concentration of the compound to decrease by half.
-
Degradation Rate Constant (k): A measure of the speed of the degradation reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for a flavor stability study and the formation of pyrazines through the Maillard reaction.
Experimental workflow for a flavor stability study.
Formation of pyrazines via the Maillard reaction.
References
Safety Operating Guide
Proper Disposal of 2-Ethyl-5-methylpyrazine: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-Ethyl-5-methylpyrazine, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of this compound, a flammable liquid that is harmful if swallowed.[1] Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as a flammable liquid and carries health risks if ingested.[1][2] Before beginning any disposal procedures, it is imperative to be aware of its primary hazards and to use appropriate personal protective equipment (PPE).
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use of explosion-proof electrical and ventilating equipment is required.[1]
-
Harmful if Swallowed: Do not eat, drink, or smoke when using this product.[1][3] If swallowed, seek medical help immediately.[3]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][3]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH/MSHA approved respirator should be used.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Transport Information |
| H226: Flammable liquid and vapour | Flammable liquids, Category 3 | UN Number: 1993, Hazard Class: 3, Packing Group: III |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | |
| H335: May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3) |
This data is compiled from safety data sheets for 2-Ethyl-5(or6)-methylpyrazine.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid.
-
Do not mix with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]
2. Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.[4][5]
-
Keep the waste container closed at all times, except when adding waste.[1]
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all ignition sources.[3]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4]
-
Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][3][4]
-
Prevent the spill from entering drains or waterways.[4]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste at an approved waste disposal plant.[3][6][7]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Ethyl-5-methylpyrazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Ethyl-5-methylpyrazine. Adherence to these procedures is vital for ensuring personal and laboratory safety.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Standard |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields.[1] | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber) and a standard laboratory coat.[1] | Gloves must comply with EU Directive 89/686/EEC and the EN 374 standard.[2] |
| Respiratory Protection | Generally not required with adequate ventilation.[1] If ventilation is insufficient, a NIOSH-approved respirator with a suitable filter is recommended.[1][2] | Conforming to OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
Hazard Information
This compound is classified with the following hazards:
-
Health Hazards: Harmful if swallowed[3][4][5], causes skin and serious eye irritation[4], and may cause respiratory irritation.[4]
Quantitative Data
Below is a summary of key physical and chemical properties for this compound.
| Property | Value |
| Flash Point | 58.89 °C (138.00 °F)[5] / 63°C[2] |
| Boiling Point | 170.8°C at 760 mmHg[2] |
| Specific Gravity | 0.96400 @ 25.00 °C[5] |
| Vapor Pressure | 1.92 mmHg[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Steps:
-
Waste Segregation: All waste containing this compound must be collected in a dedicated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound."
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from ignition sources.
-
Disposal: Arrange for collection by a licensed hazardous waste contractor, following your institution's specific procedures for chemical waste disposal.[2] All disposal activities must comply with local, state, and federal environmental protection and waste disposal legislation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
